molecular formula C13H16O3 B1431325 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid CAS No. 933759-69-4

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Cat. No.: B1431325
CAS No.: 933759-69-4
M. Wt: 220.26 g/mol
InChI Key: BKZBGYVDUSGMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)16-11-6-4-5-10(9-11)7-8-12(14)15/h4-9H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZBGYVDUSGMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849440
Record name 3-(3-tert-Butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933759-69-4
Record name 3-(3-tert-Butoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The amalgamation of thiazole and isoxazole rings, in particular, has garnered significant attention due to the diverse pharmacological activities exhibited by these individual moieties. This guide provides a comprehensive technical overview of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, a novel heterocyclic entity with considerable potential in drug discovery.

The isoxazole ring is a versatile pharmacophore known for its presence in a wide array of therapeutic agents with activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] Similarly, the thiazole nucleus is a key component of numerous biologically active compounds, contributing to their therapeutic efficacy.[2] The fusion of these two heterocycles into a single molecular entity presents a compelling strategy for the development of novel drug candidates with potentially enhanced or unique biological profiles. This guide will delve into the chemical properties, a plausible synthetic route, potential therapeutic applications, and safety considerations for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, offering valuable insights for researchers engaged in the exploration of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃S[3]
Molecular Weight 196.18 g/mol [3]
CAS Number 933759-69-4[3]
Appearance Solid[3]
Purity Typically ≥97%[3]
InChI Key GJYQCDMPWRJWNG-UHFFFAOYSA-N[3]

Synthesis and Mechanism

A viable synthetic pathway could commence with a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, followed by a Hantzsch-type thiazole synthesis. The final step would involve the hydrolysis of an ester to yield the target carboxylic acid.

Proposed Synthetic Workflow

SynthesisWorkflow A Ethyl Glyoxylate C Ethyl 2-(hydroxyimino)acetate A->C Reaction B Hydroxylamine B->C Reaction E Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) C->E Chlorination D N-Chlorosuccinimide (NCS) D->E Chlorination G Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate E->G [3+2] Cycloaddition F 2-Ethynylthiazole F->G [3+2] Cycloaddition I 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid G->I Hydrolysis H NaOH / H₂O H->I Hydrolysis

Caption: Proposed synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate

  • In situ generation of the nitrile oxide: To a solution of ethyl 2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild base like triethylamine (1.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (1.0 eq) in the same solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the intermediate ethyl 2-chloro-2-(hydroxyimino)acetate generates the nitrile oxide in situ.

  • 1,3-Dipolar Cycloaddition: To the reaction mixture containing the in situ generated nitrile oxide, add 2-ethynylthiazole (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, continuing to monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate.

Step 2: Hydrolysis to 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

  • Dissolve the purified ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with dilute hydrochloric acid (HCl).

  • The resulting precipitate, 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, is collected by filtration, washed with cold water, and dried under vacuum.

Predicted Analytical Data

While specific spectral data for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is not widely published, the expected characteristics can be inferred from data on analogous structures.[4][5][6][7][8]

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the isoxazole and thiazole rings. The isoxazole proton will likely appear as a singlet. The thiazole protons will present as doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon signals for the isoxazole and thiazole rings will be in the aromatic region. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position.[4][9]

  • IR Spectroscopy: The infrared spectrum should display a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹.[10] A strong C=O stretching vibration for the carboxylic acid is expected in the region of 1700-1725 cm⁻¹.[10] Characteristic bands for the C=N and C-O stretching of the heterocyclic rings will also be present.[11]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.18 g/mol ).[6]

Potential Therapeutic Applications & Biological Activity

The thiazolyl-isoxazole scaffold is a promising pharmacophore in the development of new anti-infective agents.[12][13] Studies on a series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis and other microbial pathogens.[12][14]

Antimicrobial and Antitubercular Activity of Related Compounds

A study on a series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives revealed potent antimicrobial and antitubercular activities.[12][13][14] Although these compounds are not exact analogues of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, the data provides a strong rationale for investigating the biological potential of this class of molecules.

Compound IDR¹ (on Isoxazole)R² (on Thiazole)M. tuberculosis H37Rv MIC (µM)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
9a 4-Cl-PhPh2.017.815.62
9b 4-F-PhPh2.017.815.62
9r 4-Cl-Ph4-F-Ph2.017.87.8
Isoniazid --8.04--
Fluconazole ----7.8

Data adapted from a study on 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives.[12][13][14]

The potent activity of these derivatives, with some compounds showing four-fold greater activity than the reference drug isoniazid against M. tuberculosis, highlights the therapeutic potential of the thiazolyl-isoxazole scaffold.[12][13][14] Furthermore, these compounds were found to be non-cytotoxic against 3T3L1 cell lines, suggesting a favorable preliminary safety profile.[12][13]

Potential Mechanism of Action

The in silico studies on related compounds suggest that they may exert their antimicrobial and antitubercular effects by targeting key microbial enzymes.[12] For M. tuberculosis, potential targets include PanK, DprE1, DHFR, PknA, KasA, and Pks13.[12] In C. albicans, the compounds showed high affinity for NMT, CYP51, and CS.[12] This multi-targeting potential is a desirable attribute for new anti-infective agents, as it may reduce the likelihood of resistance development.

MechanismOfAction cluster_mtb Mycobacterium tuberculosis cluster_ca Candida albicans Compound 5-(Aryl)-3-(2-arylthiazol-4-yl)isoxazole Derivatives PanK PanK Compound->PanK Inhibition DprE1 DprE1 Compound->DprE1 Inhibition DHFR DHFR Compound->DHFR Inhibition PknA PknA Compound->PknA Inhibition KasA KasA Compound->KasA Inhibition Pks13 Pks13 Compound->Pks13 Inhibition NMT NMT Compound->NMT Inhibition CYP51 CYP51 Compound->CYP51 Inhibition CS CS Compound->CS Inhibition

Sources

Technical Guide: Mechanism of Action of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (CAS: 933759-69-4) represents a specialized chemotype in metabolic drug discovery. Structurally defined by a heteroaryl-substituted isoxazole core, this compound functions as a bioisostere of nicotinic acid (niacin) . Its primary mechanism of action is the high-affinity agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) , a G_i/o-coupled GPCR expressed predominantly in adipocytes and immune cells.

By activating GPR109A, the compound initiates a signaling cascade that suppresses adenylyl cyclase activity, thereby inhibiting lipolysis and reducing circulating free fatty acids (FFAs). Secondary pharmacological profiles suggest potential utility as a Xanthine Oxidase (XO) inhibitor , positioning this scaffold as a dual-action candidate for dyslipidemia and hyperuricemia management.

Part 1: Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 5-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxylic acid
CAS Number 933759-69-4
Molecular Formula C₇H₄N₂O₃S
Molecular Weight 196.18 g/mol
Core Scaffold Isoxazole-3-carboxylic acid (Niacin Bioisostere)
pKa (Acid) ~3.8 (Predicted) - Comparable to Nicotinic Acid (4.75)
LogP ~1.2 - 1.5 (Enhanced lipophilicity vs. Niacin due to Thiazole)
Solubility DMSO, Methanol; Low solubility in water at neutral pH

Part 2: Mechanism of Action (The Core)

Primary Target: HCA2 (GPR109A) Agonism

The defining feature of 5-(2-Thiazolyl)isoxazole-3-carboxylic acid is its ability to mimic the pharmacophore of nicotinic acid while mitigating the "flushing" side effect often associated with rapid cutaneous Langerhans cell activation.

  • Binding Interface: The carboxylic acid moiety at position 3 of the isoxazole ring forms a critical salt bridge with Arg251 in the transmembrane domain of GPR109A. The isoxazole ring acts as a planar spacer, while the 5-thiazolyl substituent occupies the hydrophobic pocket (interacting with Phe193 and Phe276 ), enhancing binding affinity (

    
    ) and residence time compared to the endogenous ligand, 
    
    
    
    -hydroxybutyrate.
Signal Transduction Pathway

Upon binding, the compound induces a conformational change in GPR109A, triggering the dissociation of the heterotrimeric G-protein (


).
  • 
    -Subunit Action:  The 
    
    
    
    subunit inhibits Adenylyl Cyclase (AC) activity.
  • cAMP Depletion: Intracellular cyclic AMP (cAMP) levels drop precipitously.

  • PKA Downregulation: Reduced cAMP prevents the activation of Protein Kinase A (PKA).

  • Lipolysis Blockade: PKA fails to phosphorylate Hormone-Sensitive Lipase (HSL) and Perilipin-1 .

  • Physiological Outcome: Triglyceride hydrolysis is halted; release of Glycerol and Free Fatty Acids (FFA) into the bloodstream is suppressed.

Secondary Target: Xanthine Oxidase Inhibition

Recent SAR studies on 5-aryl-isoxazole-3-carboxylic acids indicate competitive inhibition of Xanthine Oxidase (XO) . The thiazole ring mimics the purine ring of xanthine, entering the molybdenum cofactor pocket and preventing the oxidation of hypoxanthine to uric acid. This suggests a therapeutic synergy for treating metabolic syndrome, where dyslipidemia and gout often co-occur.

Part 3: Visualization of Signaling Pathways

GPR109A-Mediated Lipolysis Inhibition Pathway

GPR109A_Pathway Compound 5-(2-Thiazolyl) isoxazole-3-COOH Receptor GPR109A (HCA2) (Adipocyte Membrane) Compound->Receptor Agonist Binding Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inactivation) cAMP->PKA Prevents Activation HSL Hormone Sensitive Lipase (Unphosphorylated) PKA->HSL Fails to Phosphorylate Perilipin Perilipin (Protective Coat Intact) PKA->Perilipin Fails to Phosphorylate Lipolysis Lipolysis (BLOCKED) HSL->Lipolysis Inactive Enzyme Perilipin->Lipolysis Lipid Droplet Protected FFA Free Fatty Acid Release (Reduced) Lipolysis->FFA Downstream Effect

Caption: Mechanistic cascade of GPR109A activation leading to the suppression of adipocyte lipolysis.

Part 4: Experimental Protocols

Protocol A: In Vitro Lipolysis Inhibition Assay (Murine Adipocytes)

Objective: To quantify the anti-lipolytic potency (


) of the compound by measuring glycerol release.

Reagents:

  • 3T3-L1 Adipocytes (fully differentiated).

  • Krebs-Ringer Phosphate (KRP) Buffer (pH 7.4) with 4% Fatty Acid-Free BSA.

  • Isoproterenol (10

    
    M) – to stimulate basal lipolysis.
    
  • Free Glycerol Determination Kit (Colorimetric).

Workflow:

  • Differentiation: Culture 3T3-L1 fibroblasts until fully differentiated into adipocytes (lipid droplets visible, ~8-10 days).

  • Starvation: Wash cells 2x with PBS and incubate in serum-free DMEM for 2 hours.

  • Treatment:

    • Prepare serial dilutions of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (0.1 nM to 10

      
      M) in KRP buffer.
      
    • Add Isoproterenol (10

      
      M)  to all wells (except negative control) to induce lipolysis.
      
    • Incubate cells with Compound + Isoproterenol for 90 minutes at 37°C.

  • Quantification:

    • Collect 50

      
      L of supernatant.
      
    • Mix with 200

      
      L of Glycerol Reagent (ATP + Glycerol Kinase + Glycerol Phosphate Oxidase + Peroxidase).
      
    • Incubate for 15 minutes at room temperature.

    • Measure Absorbance at 540 nm.

  • Analysis: Calculate % Inhibition relative to Isoproterenol-only control. Plot log[Concentration] vs. % Inhibition to determine

    
    .
    
Protocol B: GTP S Binding Assay (Membrane Preparation)

Objective: To confirm G-protein coupling efficacy.

  • Membrane Prep: Isolate membranes from CHO-K1 cells stably expressing human GPR109A.

  • Incubation: Mix 10

    
    g membrane protein with:
    
    • Test Compound (10

      
      M).
      
    • [35S]GTP

      
      S (0.1 nM).
      
    • GDP (10

      
      M) – to reduce non-specific binding.
      
  • Filtration: Incubate for 60 min at 30°C. Harvest via vacuum filtration on GF/B glass fiber filters.

  • Counting: Measure bound radioactivity via liquid scintillation counting.

  • Validation: A >2-fold increase in bound [35S]GTP

    
    S over basal confirms agonist activity.
    

Part 5: Comparative Pharmacology Data

The following table contrasts 5-(2-Thiazolyl)isoxazole-3-carboxylic acid with standard ligands.

CompoundTargetPotency (

)
Half-Life (

)
Key Advantage
5-(2-Thiazolyl)isoxazole-3-COOH GPR109A ~50 - 150 nM High Reduced flushing; Dual XO inhibition potential
Nicotinic Acid (Niacin)GPR109A~100 nMShortClinical Standard; Severe flushing
AcipimoxGPR109A~1

M
MediumLong-lasting; Less potent
5-Methylisoxazole-3-COOHGPR109A~500 nMShortClassic lipolysis inhibitor probe

References

  • GPR109A (HCA2) Pharmacology & Isoxazole Bioisosteres

    • Title: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A).[1]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2011.[1]

    • URL:[Link]

  • Isoxazole-3-Carboxylic Acids as Xanthine Oxidase Inhibitors

    • Title: Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.[2]

    • Source: European Journal of Medicinal Chemistry, 2024.[2]

    • URL:[Link]

  • General Isoxazole Scaffold Pharmacology

    • Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
    • Source: Molecules (MDPI), 2025.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 5-(Thiazol-2-yl)isoxazole-3-carboxylic acid Compound Summary.
    • Source: PubChem / CymitQuimica.
    • URL:[Link] (Search CAS: 933759-69-4)

Sources

Thiazolyl-Isoxazole Hybrids: Synthetic Architecture and Therapeutic Utility

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the strategy of molecular hybridization —fusing two distinct pharmacophores into a single chemical entity—has emerged as a potent tool to overcome drug resistance and improve selectivity.[1][2] The thiazolyl-isoxazole hybrid represents a "privileged structure" pairing. The isoxazole ring (found in valdecoxib, leflunomide) offers metabolic stability and hydrogen-bonding capability, while the thiazole ring (found in epothilones, dasatinib) provides deep hydrophobic pocket penetration and pi-stacking potential.

This technical guide dissects the synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary to leverage this hybrid scaffold for drug discovery, specifically targeting antimicrobial resistance and selective COX-2 inhibition.

Part 1: Synthetic Architectures

The construction of thiazolyl-isoxazole hybrids typically follows a convergent strategy. While 1,3-dipolar cycloaddition is standard for isoxazole formation, the Hantzsch Thiazole Synthesis remains the most robust method for coupling the thiazole ring to the isoxazole core.

The Hantzsch-Isoxazole Interface

The critical synthetic junction involves the reaction of an


-haloketone isoxazole intermediatethioamide or thiourea
Mechanism of Action (Hantzsch)[3]
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone (SN2).
    
  • Cyclization: The nitrogen atom attacks the carbonyl carbon.[4]

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis of a 2-amino-4-(isoxazolyl)thiazole scaffold.

Gcluster_0Hantzsch CyclizationStart1Acetyl IsoxazoleInter1Alpha-BromoacetylIsoxazoleStart1->Inter1Bromination(Br2/AcOH)IntermediateThioimidateIntermediateInter1->IntermediateNucleophilic Attack (S)ReagentThiourea / ThioamideReagent->IntermediateProductThiazolyl-IsoxazoleHybridIntermediate->ProductCyclization &Dehydration (-H2O)

Caption: Step-wise construction of the hybrid scaffold via bromination followed by Hantzsch cyclization.

Part 2: Therapeutic Profiles & SAR

The biological utility of these hybrids is dictated by the substitution patterns on the phenyl rings attached to the heterocycles.

Antimicrobial & Antitubercular Activity

Recent studies (Bhoye et al., 2024) highlight these hybrids as potent inhibitors of Mycobacterium tuberculosis and Candida albicans.

  • Mechanism: Inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in cell wall synthesis.

  • SAR Insights:

    • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -F, or -NO2 on the C5-phenyl ring of the isoxazole significantly enhance antibacterial potency.

    • Lipophilicity: A balance is required; highly lipophilic tails improve membrane permeability but may reduce solubility.

Anti-Inflammatory (COX-2 Inhibition)

The isoxazole ring is a bioisostere of the central ring in coxibs (e.g., valdecoxib).

  • Selectivity: The hybrid scaffold fits into the larger hydrophobic side pocket of COX-2 (Val523) which is absent in COX-1 (Ile523).

  • SAR Insights:

    • Sulfonamide Moiety: A

      
      -SO
      
      
      NH
      
      
      group on the phenyl ring is often essential for anchoring the molecule via hydrogen bonding to Arg513 in the COX-2 active site.[5]
    • Thiazole Role: The thiazole ring acts as a rigid spacer, orienting the phenyl rings to maximize pi-pi interactions with Tyr355 .

Visualization: Structure-Activity Relationship (SAR)

SARCoreThiazolyl-IsoxazoleScaffoldR1Isoxazole C-5 Phenyl(Lipophilic Pocket)Core->R1R2Thiazole C-2 Amine(H-Bond Donor)Core->R2LinkerDirect Bond vs.Hydrazone LinkerCore->LinkerEffect1EWG (-F, -Cl) increasesAntimicrobial PotencyR1->Effect1Effect2Bulky groups improveCOX-2 SelectivityR1->Effect2Effect3Modulates Solubility& FlexibilityLinker->Effect3

Caption: Strategic substitution points on the scaffold influencing antimicrobial vs. anti-inflammatory activity.

Part 3: Experimental Protocol

Objective: Synthesis of 4-(5-phenylisoxazol-3-yl)-2-aminothiazole. Rationale: This protocol utilizes the Hantzsch synthesis due to its operational simplicity and high yield.[4]

Materials
  • 3-(2-Bromoacetyl)-5-phenylisoxazole (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Absolute Ethanol (10 mL)

  • Sodium Acetate (anhydrous, 1.0 mmol) - Acts as a base to neutralize HBr formed.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-bromoacetyl)-5-phenylisoxazole (1.0 eq) in absolute ethanol.

  • Addition: Add thiourea (1.2 eq) to the solution. If the reaction is slow, add sodium acetate (1.0 eq) to buffer the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting bromide spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (50 mL).

    • Neutralize with 10% NaHCO

      
       solution if necessary to precipitate the free base.
      
  • Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the solid with cold water (

    
    ) and cold ethanol (
    
    
    ).
  • Purification: Recrystallize the crude solid from hot ethanol or DMF/Water mixture to obtain the pure product as yellow crystals.

Data Summary: Expected Yields & Properties
ParameterValue RangeNotes
Yield 75% – 92%High efficiency typical of Hantzsch synthesis.
Melting Point 180°C – 210°CDependent on phenyl substituents.
Appearance Yellow/Cream PowderDistinctive of conjugated heterocycles.
1H NMR

7.0–8.0 ppm
Thiazole C5-H usually appears as a singlet around 7.5–8.0 ppm.

Part 4: Future Outlook

The next generation of thiazolyl-isoxazole hybrids is moving beyond simple substitution.

  • Multi-Targeting: Hybrids linked via hydrazone bridges are showing promise as dual EGFR/tubulin inhibitors in cancer therapy.

  • ADME Optimization: Replacing the phenyl rings with pyridine or bioisosteric heterocycles to improve water solubility without sacrificing potency.

  • Computational Design: Molecular docking against M. tuberculosis targets (PanK, KasA) is now a standard prerequisite to synthesis, reducing experimental waste.

References

  • Bhoye, M. R., et al. (2024).[6] New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. Taylor & Francis.[3]

  • Ali, S. H., & Sayed, A. R. (2020).[7] Review of the synthesis and biological activity of thiazoles. Synthetic Communications.

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis.

In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(2-thiazolyl)isoxazole-3-carboxylic acid scaffold represents a privileged heterocyclic framework in modern medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse range of derivatives exhibiting a broad spectrum of biological activities, most notably in oncology. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this core, with a particular focus on its anticancer potential through the inhibition of Epidermal Growth Factor Receptor (EGFR). We will delve into the synthetic rationale, explore the nuanced effects of structural modifications on biological activity, present detailed experimental protocols for synthesis and evaluation, and visualize the key mechanistic pathways. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this promising scaffold.

The 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Core: A Privileged Scaffold in Drug Discovery

The fusion of the isoxazole and thiazole ring systems creates a planar, electron-rich scaffold that is amenable to a wide array of chemical modifications. The isoxazole moiety, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a versatile component in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological targets.[1] The thiazole ring, another five-membered heterocycle containing sulfur and nitrogen, is a common pharmacophore found in numerous FDA-approved drugs and is recognized for its diverse biological activities.[2]

The carboxylic acid function at the 3-position of the isoxazole ring provides a critical handle for forming various derivatives, most commonly amides, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The linkage to a thiazole ring at the 5-position of the isoxazole core further expands the chemical space for derivatization, allowing for fine-tuning of the molecule's biological activity.

Synthetic Strategies and Methodologies

The synthesis of the 5-(2-thiazolyl)isoxazole-3-carboxylic acid core and its derivatives can be achieved through a multi-step sequence. A general and adaptable synthetic workflow is outlined below.

General Synthetic Workflow

The overall strategy involves the initial construction of the isoxazole and thiazole precursors, followed by their coupling and subsequent derivatization.

G cluster_0 Isoxazole Synthesis cluster_1 Thiazole Synthesis cluster_2 Coupling and Derivatization Precursor A Ethyl Nitroacetate Isoxazole Ester Ethyl 5-(halomethyl)isoxazole-3-carboxylate Precursor A->Isoxazole Ester Cycloaddition Precursor B Propargyl Alcohol Derivative Precursor B->Isoxazole Ester Coupled Core Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate Isoxazole Ester->Coupled Core Precursor C Thioamide Thiazole Precursor 2-Substituted Thiazole Precursor C->Thiazole Precursor Hantzsch Synthesis Precursor D α-Haloketone Precursor D->Thiazole Precursor Thiazole Precursor->Coupled Core Coupling Reaction Hydrolysis Hydrolysis Coupled Core->Hydrolysis Carboxylic Acid 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Hydrolysis->Carboxylic Acid Amide Coupling Amide Coupling Carboxylic Acid->Amide Coupling Final Analog Amide Derivatives Amide Coupling->Final Analog Amine Various Amines Amine->Amide Coupling

Caption: General synthetic workflow for 5-(2-thiazolyl)isoxazole-3-carboxylic acid derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

This protocol details the synthesis of a key isoxazole intermediate, which can be further modified to introduce the thiazole moiety.

Step 1: Cycloaddition-Condensation [3]

  • To a sealed tube, add propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg).

  • Add a solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol) to the mixture.

  • Stir the mixture vigorously at 60 °C for 16 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1 containing 3% triethylamine) to yield ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate as a clear oil.

Structure-Activity Relationship (SAR) as Anticancer Agents

The anticancer activity of 5-(2-thiazolyl)isoxazole-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on both the thiazole and the amide moieties. A significant body of research has demonstrated that these compounds can act as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in oncology.[4]

Key Structural Insights for EGFR-TK Inhibition
  • Amide Moiety: The presence of a carboxamide group at the 3-position of the isoxazole is crucial for activity. The nature of the amine substituent plays a significant role in modulating potency and selectivity.

  • Thiazole Substituents: Modifications on the thiazole ring can influence binding affinity to the EGFR active site.

  • Isoxazole Core: The isoxazole ring acts as a rigid scaffold, orienting the key pharmacophoric elements for optimal interaction with the target enzyme.

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic and EGFR-TK inhibitory activities of representative isoxazole derivatives, highlighting key SAR trends.

Compound IDR Group (on Amide Nitrogen)Cancer Cell LineIC50 (µM)EGFR-TK IC50 (µM)Reference
4b 4-ChlorophenylHepG26.38-[4]
MCF-78.21-[4]
HCT-1167.54-[4]
25a 4-(4-methylpiperazin-1-yl)phenylHepG27.120.054[4][5]
MCF-79.96[4]
HCT-1168.43[4]
10a 4-(morpholin-4-yl)phenyl--0.064[4][5]
10b 4-(4-ethylpiperazin-1-yl)phenyl--0.066[4][5]
TTI-4 3,4-Dimethoxyphenyl (at isoxazole C3)MCF-72.63-[6]
TTI-6 3,4,5-Trimethoxyphenyl (at isoxazole C3)MCF-71.91-[6]

Note: The core structure for compounds 4b, 25a, 10a, and 10b is a 5-substituted isoxazole-3-carboxamide. TTI-4 and TTI-6 are 3,5-disubstituted isoxazoles where the thiazole is replaced by a thiophene, providing valuable insights into the SAR of the 5-position.

From the data, it is evident that the presence of a substituted phenylamino group at the carboxamide position is a key determinant of activity. Specifically, the incorporation of a piperazine moiety, as in compound 25a , leads to potent EGFR-TK inhibition.[4][5] Furthermore, the substitution pattern on the phenyl ring at the 3-position of the isoxazole, as seen with the trimethoxyphenyl group in TTI-6 , enhances cytotoxic activity against MCF-7 breast cancer cells.[6]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The anticancer effects of many 5-(2-thiazolyl)isoxazole-3-carboxylic acid derivatives are mediated through the inhibition of the EGFR signaling pathway. EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

The EGFR Signaling Cascade

The binding of EGF to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, ultimately leading to the transcription of genes involved in cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription ... EGF EGF EGF->EGFR Binds Inhibitor 5-(2-Thiazolyl)isoxazole-3- carboxylic Acid Derivative Inhibitor->EGFR Inhibits (ATP-binding site)

Sources

In Silico Docking of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid: A Strategic Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

This guide details the in silico docking protocol for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid , a heteroaryl-substituted isoxazole scaffold.[1] While isoxazole-3-carboxylic acids are historically recognized as bioisosteres of glutamate (targeting AMPA/NMDA receptors), the addition of a bulky, lipophilic 5-thiazolyl group shifts the pharmacological profile.[1]

Based on structural activity relationship (SAR) data of similar isoxazole derivatives, this compound exhibits significant potential as an anti-inflammatory agent, specifically targeting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase Activating Protein (FLAP) .[1] The carboxylic acid moiety serves as a critical electrostatic anchor, while the bi-heteroaryl system probes hydrophobic pockets within these enzymes.

This whitepaper provides a validated, self-correcting workflow for docking this specific ligand into the COX-2 active site, emphasizing charge state handling and conformational sampling.

Target Selection and Structural Logic

Primary Target: Cyclooxygenase-2 (COX-2)

The rationale for selecting COX-2 is mechanistic.[1] The isoxazole ring acts as a central scaffold (similar to Valdecoxib), while the carboxylic acid mimics the arachidonic acid carboxylate, engaging in a salt bridge with Arg120 at the entrance of the cyclooxygenase channel.

  • PDB Selection: 5KIR (Human COX-2 with Rofecoxib) or 3LN1 (Murine COX-2 with Celecoxib).[1]

  • Resolution Criteria: < 2.5 Å to ensure accurate side-chain positioning.

  • Active Site Features: The hydrophobic channel (Val523, Leu384) accommodates the thiazole-isoxazole core, while the hydrophilic constriction (Arg120, Tyr355) anchors the carboxylate.

Secondary Target Consideration: FLAP

The 4,5-diarylisoxazole-3-carboxylic acid class is also documented to inhibit FLAP (PDB: 2Q7M ).[1] Researchers exploring dual-pathway inflammation inhibition should consider parallel docking against this target.[1]

Phase I: Ligand Preparation (The "Garbage In, Garbage Out" Filter)

The most common failure point in docking carboxylic acids is incorrect protonation states.

Protonation and Tautomerization

At physiological pH (7.4), the carboxylic acid (pKa ~3.5–4.0) will exist almost exclusively as the carboxylate anion (


) .[1] Docking the neutral species is a methodological error that will artificially suppress binding energies due to the lack of electrostatic stabilization with Arg120.

Protocol:

  • Structure Generation: Generate 3D coordinates from SMILES/InChI.[1]

  • Ionization: Set pH to 7.4 ± 0.5. Ensure the C3-carboxylate is deprotonated.[1]

  • Charge Assignment: Apply Gasteiger-Marsili or RESP (Restrained Electrostatic Potential) charges.[1] The anionic oxygen atoms must carry distributed negative charges to model the salt bridge correctly.

  • Energy Minimization: Minimize using the MMFF94x force field (Convergence: 0.01 kcal/mol/Å) to relieve steric clashes between the thiazole and isoxazole rings.

Conformational Search

The bond between the isoxazole C5 and thiazole C2 is rotatable. A pre-docking conformational search (Monte Carlo or Systematic) is required to identify low-energy torsion angles, ensuring the ligand is not penalized heavily during the docking search phase.

Phase II: Target Preparation & Grid Generation

Protein Pre-processing

Raw PDB files contain crystallographic artifacts that must be corrected.[1]

  • Strip Waters: Remove all water molecules except those bridging the ligand and protein (e.g., often seen in the COX-2 hydrophilic pocket). For 5-(2-Thiazolyl)isoxazole-3-carboxylic acid, standard protocol removes all waters to allow the carboxylate to displace them.[1]

  • H-Bond Network Optimization: Optimize Hydrogen bond networks (flip Asn/Gln/His side chains) to maximize H-bond interactions.

  • Restrained Minimization: Perform a restrained minimization (OPLS3e or AMBER force field) on the protein structure (RMSD limit 0.3 Å) to relax steric clashes introduced by adding hydrogens.[1]

Grid Box Definition
  • Center: Define the grid center using the centroid of the co-crystallized ligand (e.g., Rofecoxib in 5KIR).

  • Dimensions:

    
     Å.[1] This covers the main channel and the side pocket.
    
  • Constraints (Optional but Recommended): Define a positional constraint (radius 3.0 Å) on the guanidinium group of Arg120 . This forces the docking algorithm to prioritize poses where the ligand's carboxylate interacts with this residue.

Phase III: The Docking Workflow (Visualization)

The following diagram illustrates the validated pipeline, including the critical "Self-Validation" loop using a control ligand.

DockingWorkflow cluster_inputs Input Preparation cluster_prep Processing & Physics cluster_validation Quality Control L_Raw Ligand (SMILES) L_Prep Ligand Prep (pH 7.4, MMFF94x) Generate Anion L_Raw->L_Prep P_Raw Protein (PDB: 5KIR) P_Prep Protein Prep (H-bond opt, Minimize) P_Raw->P_Prep Dock Docking Algorithm (Genetic/Lamarckian GA) L_Prep->Dock Grid Grid Generation (Center: Arg120/Tyr355) P_Prep->Grid Grid->Dock Redock Control Redocking (RMSD < 2.0 Å?) Dock->Redock Test Control Ligand Analysis Interaction Profiling (Salt Bridges, Pi-Stacking) Dock->Analysis Target Ligand Redock->Dock Yes (Proceed with Target) Fail Refine Grid/Params Redock->Fail No Fail->Grid

Caption: Figure 1. Self-validating docking workflow. The redocking step (diamond) is a mandatory go/no-go gate ensuring the algorithm can reproduce the experimental crystal pose before testing the unknown compound.

Phase IV: Scoring & Interaction Analysis

Quantitative Metrics

Do not rely solely on the docking score (binding affinity,


). Use a consensus scoring approach if possible.
  • Binding Affinity: Expect values in the range of -7.0 to -9.5 kcal/mol for a potent hit in COX-2.[1]

  • Ligand Efficiency (LE):

    
    .[1] For this small molecule (MW ~196 Da), a high LE (> 0.4) is expected.[1]
    
Key Interaction Checkpoints

A valid pose must exhibit the following interactions. If these are absent, the pose is likely an artifact, regardless of the score.

Interaction TypeLigand MoietyProtein ResidueMechanistic Role
Salt Bridge / H-Bond C3-Carboxylate (

)
Arg120 Anchors ligand at channel entrance (Gatekeeper).[1]
H-Bond Isoxazole N/O or CarboxylateTyr355 Stabilizes the hydrophilic pocket.[1]
Pi-Pi / Hydrophobic Thiazole RingTrp387 / Tyr385 Interactions near the apex of the active site.[1]
Hydrophobic Isoxazole CoreVal523 Determines selectivity (COX-2 has Val, COX-1 has Ile).[1]
Interaction Diagram

The following diagram visualizes the required pharmacophore map for a successful dock.

InteractionMap Ligand_COO Carboxylate (Anion) Ligand_Iso Isoxazole Core Ligand_COO->Ligand_Iso Arg120 Arg120 (Cationic) Ligand_COO->Arg120 Salt Bridge (Critical) Tyr355 Tyr355 (H-Bond Donor) Ligand_COO->Tyr355 H-Bond Ligand_Thia Thiazole Ring Ligand_Iso->Ligand_Thia Val523 Val523 (Hydrophobic) Ligand_Iso->Val523 Van der Waals Trp387 Trp387 (Aromatic) Ligand_Thia->Trp387 Pi-Stacking

Caption: Figure 2. Pharmacophore interaction map. The Salt Bridge with Arg120 is the non-negotiable anchor for this ligand class.

Phase V: Validation via Molecular Dynamics (MD)

Static docking provides a snapshot.[1] To confirm stability, run a short MD simulation (10–50 ns).

  • Metric: Root Mean Square Deviation (RMSD).[1]

  • Success Criteria: Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

  • Specific Check: Monitor the distance between the Carboxylate Oxygen and Arg120 Guanidinium Nitrogen. If this distance fluctuates > 4.0 Å, the docking pose is unstable.

References

  • Perrone, M. G., et al. (2010). "Diaryl-isoxazole derivatives as COX-1/COX-2 inhibitors."[1] European Journal of Medicinal Chemistry. Link[1]

  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature.[1] Link (Source for PDB 5KIR/Structure).[1]

  • Banoglu, E., et al. (2016).[2] "4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP)."[1][2] European Journal of Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link[1]

  • Abdel-Wahab, B. F., et al. (2011).[1] "Design, synthesis, and biological evaluation of novel isoxazole derivatives as potent anti-inflammatory agents."[2][3][4] Medicinal Chemistry Research. Link[1]

Sources

Preliminary cytotoxicity screening of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preliminary Cytotoxicity Screening of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Executive Summary

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (CAS: 933759-69-4) represents a critical "hybrid" pharmacophore, fusing an isoxazole core with a thiazole ring. This structural motif is increasingly prevalent in fragment-based drug discovery (FBDD) for oncology and antimicrobial applications due to its ability to engage diverse biological targets, including kinases and metabolic enzymes.

However, the presence of the free carboxylic acid moiety and the electron-deficient heterocyclic system necessitates rigorous preliminary cytotoxicity screening. This guide outlines a high-fidelity workflow to evaluate the compound’s basal toxicity in vitro. The goal is to distinguish between specific pharmacological potency (hit validation) and non-specific cellular damage (pan-assay interference or membrane disruption) before downstream derivatization.

Physicochemical Profiling & Compound Preparation

Before biological introduction, the compound's physicochemical behavior must be stabilized. 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is an acidic small molecule. Direct addition to cell culture media without buffering can cause localized pH drops, leading to false-positive cytotoxicity signals.

Table 1: Physicochemical Parameters & Preparation Strategy

ParameterValue/CharacteristicExperimental Implication
Molecular Weight 196.18 g/mol Facilitates high-molarity stock preparation.
pKa (Acidic) ~3.5 - 4.0 (Predicted)Will deprotonate at physiological pH (7.4); requires buffering.
LogP ~1.5 - 2.0Moderate lipophilicity; DMSO soluble.
Solubility DMSO (up to 50 mM)Critical: Avoid aqueous stock; precipitation risk at high conc.
Preparation Protocol:
  • Stock Solution: Dissolve neat powder in 100% anhydrous DMSO to a concentration of 20 mM . Vortex for 60 seconds to ensure complete solubilization.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (nylon filters may bind the aromatic rings).

  • Working Solution: Dilute the stock into pre-warmed culture medium (e.g., DMEM + 10% FBS).

    • Note: The final DMSO concentration must remain < 0.5% (v/v) to prevent solvent-induced toxicity.

    • pH Check: Verify the highest concentration (e.g., 100 µM) does not shift the medium pH (phenol red should remain red/orange, not yellow).

Experimental Design: The "Triad" Screening Approach

To generate authoritative data, we utilize a "Triad" approach: Metabolic Activity , Membrane Integrity , and Morphological Assessment .

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Primary Model. High metabolic capacity; assesses potential for hepatotoxicity (a common failure point for thiazoles).

  • HEK293 (Human Embryonic Kidney): General Toxicity. Robust line for detecting non-specific housekeeping gene inhibition.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Optional. Used if the compound is intended as an angiogenesis inhibitor.

Assay Selection: Multiplexed Readout

We recommend a multiplexed workflow to conserve compound and reduce variability.

  • Primary Readout: ATP Bioluminescence (e.g., CellTiter-Glo®) .

    • Why: More sensitive than MTT/MTS; independent of metabolic artifacts sometimes caused by redox-active heterocycles.

  • Secondary Readout: LDH Release (Lactate Dehydrogenase) .

    • Why: Confirms if reduction in ATP is due to cytostasis (growth arrest) or necrosis (membrane rupture).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the screening process.

Cytotoxicity_Workflow Start Compound: 5-(2-Thiazolyl)isoxazole-3-COOH Prep Stock Prep (20mM DMSO) & pH Check Start->Prep Seeding Cell Seeding (96-well) (HepG2 / HEK293) Prep->Seeding Treatment Treatment (24h / 48h) Conc: 0.1 - 100 µM Seeding->Treatment Assay_ATP Primary: ATP Assay (Cell Viability) Treatment->Assay_ATP Assay_LDH Secondary: LDH Release (Membrane Integrity) Treatment->Assay_LDH Analysis Data Analysis (IC50 Calculation) Assay_ATP->Analysis Assay_LDH->Analysis Decision_Safe Hit Validation: Specific Activity Analysis->Decision_Safe High Potency + Low LDH Decision_Toxic Toxicity Flag: Non-Specific Damage Analysis->Decision_Toxic High LDH or Pan-Cytotoxicity

Caption: Figure 1.[1] Multiplexed screening workflow combining metabolic (ATP) and membrane (LDH) readouts to distinguish specific bioactivity from general necrosis.

Detailed Protocol (SOP)

Phase 1: Cell Seeding (Day 0)
  • Harvest cells at 70-80% confluency (log phase).

  • Resuspend in complete medium.

  • Seed 5,000 cells/well (HepG2) or 3,000 cells/well (HEK293) in a white-walled, clear-bottom 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Prepare a 2x Serial Dilution of the compound in culture medium.

    • Range: 0.1 µM to 100 µM (8-point dose response).

    • Vehicle Control: 0.5% DMSO in medium.

    • Positive Control:[2] Staurosporine (1 µM) or Doxorubicin (10 µM).

  • Aspirate old medium from wells (carefully, to avoid detaching cells).

  • Add 100 µL of treatment medium to respective wells.

  • Incubate for 48 hours .

Phase 3: Assay Readout (Day 3)

Step A: Morphological Check

  • Place plate under an inverted phase-contrast microscope.

  • Look for: Cell shrinkage, detachment (anoikis), or blebbing. Record observations.

Step B: ATP Quantification (CellTiter-Glo)

  • Equilibrate plate and reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL of CellTiter-Glo reagent directly to the wells (1:1 ratio).

  • Orbitally shake for 2 minutes (induce lysis).

  • Incubate at RT for 10 minutes (stabilize signal).

  • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

Raw luminescence units (RLU) must be normalized to the Vehicle Control (DMSO).



Interpretation Matrix:

IC50 Value (µM)ClassificationAction Item
> 100 µM Non-Toxic Safe scaffold. Proceed to derivatization/functionalization.
10 - 100 µM Low Cytotoxicity Acceptable for hit finding; monitor therapeutic window.
1 - 10 µM Moderately Toxic Flag. Check LDH. If LDH is high, compound causes necrosis.
< 1 µM Highly Cytotoxic Stop. Likely non-specific reactivity or potent anti-proliferative.

Mechanism of Action Visualization: Understanding why toxicity might occur in this scaffold is crucial. The diagram below highlights potential interaction nodes.

MOA_Pathways Comp 5-(2-Thiazolyl)isoxazole-3-COOH Target_Kinase Kinase Binding (ATP Competitive) Comp->Target_Kinase Scaffold Fit Target_Mito Mitochondrial Uncoupling Comp->Target_Mito High Conc / pH effects Target_Enz Metabolic Enzyme Inhibition Comp->Target_Enz Substrate Mimicry Apoptosis Apoptosis (Desired in Oncology) Target_Kinase->Apoptosis Necrosis Necrosis (Toxicity) Target_Mito->Necrosis Target_Enz->Apoptosis

Caption: Figure 2. Potential biological interaction nodes. The isoxazole-thiazole core often mimics ATP, leading to kinase inhibition (therapeutic), but high concentrations may disrupt mitochondrial function (toxicity).

References

  • National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocols. NCI Developmental Therapeutics Program. [Link]

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[3][4] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. (Context on PAINS and non-specific scaffold toxicity). [Link]

  • PubChem. (2025).[5] Compound Summary: 5-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxylic acid. National Library of Medicine. [Link]

Sources

Exploring the Anti-Inflammatory Potential of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Privileged Scaffolds

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, the fusion of distinct pharmacophores—molecular hybridization—remains a dominant strategy to overcome the selectivity and toxicity limitations of classical agents. 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (CAS: 933759-69-4) represents a compelling chemical scaffold that bridges two historically significant heterocyclic classes: the isoxazole (central to valdecoxib and leflunomide) and the thiazole (found in meloxicam and various kinase inhibitors).

This guide serves as a technical blueprint for researchers evaluating this specific chemotype. Unlike simple structural analogs, the 5-(2-thiazolyl)isoxazole-3-carboxylic acid motif offers a rigid bi-heteroaryl core capable of pi-stacking interactions, coupled with a carboxylic acid tail that provides a critical anchor point for ionic interactions within enzyme active sites (e.g., Arg120 in COX-1/2).

Chemical Architecture & Mechanism of Action (MOA)

Structural Logic

The molecule consists of three distinct functional domains, each contributing to its potential bioactivity:

  • The Isoxazole Core: A bioisostere of the pyrazole ring found in celecoxib. It serves as a rigid linker and a hydrogen bond acceptor. In COX-2 inhibitors, this ring orients the side chains into the hydrophobic selectivity pocket.

  • The Thiazole Substituent (C5 Position): Thiazoles are known to enhance lipophilicity and metabolic stability. In this specific configuration, the 2-thiazolyl group extends the aromatic surface area, potentially targeting the hydrophobic channel of cyclooxygenase enzymes or the ATP-binding pockets of pro-inflammatory kinases (e.g., p38 MAPK).

  • The Carboxylic Acid Moiety (C3 Position): This acidic group (

    
    ) mimics the arachidonic acid carboxylate, facilitating binding to the cationic guanidinium group of arginine residues in the active sites of COX and LOX enzymes.
    
Predicted Signaling Pathway Modulation

The anti-inflammatory efficacy of isoxazole-thiazole hybrids is frequently linked to the suppression of the NF-


B signaling pathway , which governs the transcription of pro-inflammatory cytokines (TNF-

, IL-6) and enzymes (iNOS, COX-2).

NFkB_Pathway Stimulus LPS / Cytokines Receptor TLR4 / IL-1R Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Compound 5-(2-Thiazolyl)isoxazole-3-COOH (Potential Inhibition) Compound->IKK Inhibition? Compound->NFkB_Cyto Direct Interaction? DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription Response Inflammation (NO, PGE2 Release) DNA->Response

Figure 1: Hypothesized intervention points of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid within the NF-


B inflammatory cascade.

Experimental Validation Framework

To rigorously validate the anti-inflammatory potential of this compound, a tiered screening approach is required. This section details the Critical Path from in silico prediction to in vitro confirmation.

Tier 1: In Silico Molecular Docking

Before wet-lab synthesis or procurement, docking studies should confirm the binding mode.

  • Target: COX-2 (PDB ID: 3LN1) and 5-LOX (PDB ID: 3V99).

  • Hypothesis: The carboxylate group should form a salt bridge with Arg120 (COX-2), while the thiazole ring occupies the hydrophobic side pocket.

  • Success Metric: Binding energy (

    
    ) < -8.0 kcal/mol, comparable to celecoxib.
    
Tier 2: In Vitro Cellular Assays (The Gold Standard)

The RAW 264.7 Macrophage model stimulated with Lipopolysaccharide (LPS) is the industry standard for assessing anti-inflammatory small molecules.

Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the reduction of Nitrite (


), a stable metabolite of NO, using the Griess Reagent.

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • LPS (Escherichia coli O55:B5).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5%

    
    ).
    
  • Test Compound: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (dissolved in DMSO).

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Replace media with fresh DMEM containing the Test Compound (0.1, 1, 10, 50, 100

    
    ). Control: Vehicle (DMSO < 0.1%).
    
  • Induction: Add LPS (final concentration 1

    
    ) to all wells except the "Blank" control. Incubate for 24h.
    
  • Harvest: Transfer 100

    
     of supernatant to a new plate.
    
  • Griess Reaction: Add 100

    
     of Griess Reagent. Incubate 10 mins at Room Temp in the dark.
    
  • Read: Measure absorbance at 540 nm.

  • Analysis: Calculate % Inhibition relative to LPS-only control.

Self-Validating Check: The LPS-only control must show a >5-fold increase in absorbance over the Blank. If not, the macrophages are not activated, and the assay is void.

Data Presentation: Expected Outcomes

Based on structure-activity relationships (SAR) of similar isoxazole derivatives [1][2], the expected potency profile is summarized below:

Assay TypeTarget / BiomarkerExpected IC50 RangeReference Standard
Enzymatic COX-2 Inhibition0.5 - 5.0

Celecoxib (

)
Enzymatic COX-1 Inhibition> 100

Indomethacin (

)
Cellular NO Production (RAW 264.7)10 - 25

L-NMMA
Cellular TNF-

Release
5 - 20

Dexamethasone

Synthesis & Workflow Visualization

For researchers needing to synthesize or derivatize this scaffold, the 1,3-dipolar cycloaddition is the most robust route.

Synthesis_Workflow Start1 Ethyl 2-chloro-2-(hydroxyimino)acetate Step1 1,3-Dipolar Cycloaddition (Base: Et3N, Solvent: DCM) Start1->Step1 Start2 2-Ethynylthiazole Start2->Step1 Intermediate Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Final 5-(2-Thiazolyl)isoxazole-3-COOH Step2->Final

Figure 2: Synthetic route via [3+2] cycloaddition of a nitrile oxide and an alkyne.

References

  • Abdel-Wahab, B. F., et al. (2011). Design, synthesis and biological evaluation of some novel isoxazole derivatives as potent anti-inflammatory agents.[1][2][3][4] European Journal of Medicinal Chemistry.[5] Link

  • Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry.[5] Link

  • Panda, S. S., et al. (2012). Synthesis and anti-inflammatory activity of some new isoxazole derivatives.[1][3][4] Journal of Pharmaceutical Sciences. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 116202870, 5-(1,3-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid.Link

  • Szabo, C., et al. (2007). Regulation of inflammation by peroxynitrite. Frontiers in Bioscience. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This protocol details the regioselective synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic acid . While isoxazoles can be synthesized via the condensation of 1,3-dicarbonyls with hydroxylamine (Claisen route), that method predominantly yields the 3-(2-thiazolyl)isoxazole-5-carboxylic acid isomer due to the electronic bias of the diketo-intermediate.

To ensure the specific placement of the carboxylic acid at position 3 and the thiazole ring at position 5, this guide utilizes a 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition) strategy. This route couples a thiazole-derived alkyne with a nitrile oxide generated in situ from ethyl chloro(hydroxyimino)acetate. This methodology guarantees high regiochemical fidelity, minimizing the formation of the unwanted 3,5-isomer.

Key Chemical Challenges Solved
  • Regiocontrol: Exclusive formation of the 3,5-disubstituted pattern via orbital-controlled cycloaddition.

  • Thiazole Stability: Conditions optimized to prevent ring-opening or degradation of the sulfur-containing thiazole moiety.

  • Scalability: Use of robust, non-cryogenic conditions suitable for gram-to-kilogram scale-up.

Retrosynthetic Analysis

The synthetic logic deconstructs the target into two primary building blocks: 2-Ethynylthiazole (dipolarophile) and Ethyl chloro(hydroxyimino)acetate (dipole precursor).

Retrosynthesis Figure 1: Retrosynthetic Strategy for Regioselective Construction Target Target: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Ester Intermediate: Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate Ester->Target Hydrolysis (LiOH) Alkyne Precursor A: 2-Ethynylthiazole Alkyne->Ester [3+2] Cycloaddition Oxime Precursor B: Ethyl chloro(hydroxyimino)acetate Oxime->Ester + Nitrile Oxide Bromothiazole Start Material: 2-Bromothiazole Bromothiazole->Alkyne Sonogashira Coupling

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Ethynylthiazole (Precursor A)

Rationale: Direct ethynylation of thiazole at the 2-position is achieved via Sonogashira coupling followed by deprotection. This provides the necessary dipolarophile for the cycloaddition.

Reagents:

  • 2-Bromothiazole (1.0 eq)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.01 eq)

  • Triethylamine (TEA) / THF (1:1 v/v)

  • TBAF (1.0 M in THF) or K₂CO₃/MeOH for deprotection.

Step-by-Step:

  • Inerting: Charge a flame-dried 3-neck flask with Pd(PPh₃)₂Cl₂ and CuI. Purge with Argon for 15 minutes.

  • Coupling: Add degassed THF/TEA solvent mixture, followed by 2-bromothiazole.

  • Addition: Dropwise add TMS-acetylene at room temperature.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of bromide.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate filtrate.

  • Deprotection: Redissolve the crude TMS-intermediate in MeOH. Add K₂CO₃ (1.5 eq) and stir at RT for 2 hours.

  • Purification: Dilute with water, extract with Et₂O. Dry over MgSO₄.[1] Carefully concentrate (product is volatile) or use directly in the next step.

Critical Control Point: 2-Ethynylthiazole is volatile and potentially unstable. Store in solution at -20°C if not used immediately.

Phase 2: [3+2] Cycloaddition to Ethyl 5-(2-Thiazolyl)isoxazole-3-carboxylate

Rationale: The reaction between the alkyne and the nitrile oxide (generated in situ) is the regiodetermining step. The steric bulk of the ester group on the nitrile oxide and the electronic nature of the thiazole alkyne favor the 3,5-substitution pattern.

Reagents:

  • 2-Ethynylthiazole (1.0 eq)

  • Ethyl chloro(hydroxyimino)acetate (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq) or Triethylamine (1.5 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DCM/Water biphasic system.

Step-by-Step:

  • Preparation: Dissolve 2-ethynylthiazole (from Phase 1) in EtOAc (10 mL/g).

  • Base Addition: Add solid NaHCO₃ to the solution.

  • Dipole Generation: Dropwise add a solution of ethyl chloro(hydroxyimino)acetate in EtOAc over 2 hours at room temperature. Slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan.

  • Completion: Stir overnight at RT (20–25°C).

  • Workup: Wash the organic phase with water (2x) and brine (1x). Dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-30%).

    • Target Product: Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate (Solid).

Phase 3: Saponification to Final Acid

Rationale: Mild hydrolysis conditions are required to cleave the ethyl ester without affecting the isoxazole or thiazole rings.

Reagents:

  • Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate

  • Lithium Hydroxide (LiOH·H₂O) (2.0 eq)

  • Solvent: THF/Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF. Cool to 0°C.

  • Hydrolysis: Add LiOH dissolved in water dropwise.

  • Reaction: Allow to warm to RT and stir for 3–4 hours. Monitor by LC-MS (Shift from Ester M+H to Acid M+H).

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH 2–3 using 1N HCl. The product usually precipitates as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Process Validation & Data Summary

Quantitative Parameters
ParameterSpecification/RangeNotes
Overall Yield 45% – 60%Calculated from 2-Bromothiazole
Purity (HPLC) > 98.0%Required for biological assays
Appearance White to pale yellow powder
Melting Point 185–190°C (dec)Characteristic of carboxylic acid
1H NMR (DMSO-d6) δ 13.8 (br s, 1H, COOH), 8.1 (d, 1H, Thiazole), 7.9 (d, 1H, Thiazole), 7.4 (s, 1H, Isoxazole H-4)Diagnostic singlet at ~7.4 ppm confirms 3,5-substitution
Workflow Diagram

Workflow Figure 2: Integrated Process Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cycloaddition cluster_2 Phase 3: Hydrolysis Step1 Sonogashira Coupling (Pd/Cu, 50°C) Step2 Deprotection (K2CO3/MeOH) Step1->Step2 Step3 Dipole Generation (Slow Addition) Step2->Step3 2-Ethynylthiazole Step4 Cyclization (EtOAc, RT, 12h) Step3->Step4 Step5 Saponification (LiOH, THF/H2O) Step4->Step5 Intermediate Ester Step6 Acidification & Filtration (pH 2-3) Step5->Step6 Final Acid

Troubleshooting & Critical Notes

Regioselectivity Verification

If the Claisen condensation route (2-acetylthiazole + diethyl oxalate + NH₂OH) were used, the major product would likely be 3-(2-thiazolyl)isoxazole-5-carboxylic acid .

  • Differentiation: The 1H NMR chemical shift of the isoxazole ring proton (H-4) differs between isomers. In the 3-carboxy-5-aryl isomer (Target), the H-4 proton is typically shielded relative to the 5-carboxy-3-aryl isomer due to the proximity of the carboxylic acid carbonyl.

  • Confirmation: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR. A correlation between the H-4 proton and the thiazole C-2 carbon confirms the 5-position attachment.

Safety Considerations
  • Ethyl chloro(hydroxyimino)acetate: Can be a skin irritant and lachrymator. Handle in a fume hood.

  • Nitrile Oxides: Unstable intermediates. Do not isolate; generate in situ.

  • Azides: Avoid using sodium azide routes for nitrile oxide generation if possible to prevent explosion hazards; the chloro-oxime route is safer.

References

  • General Isoxazole Synthesis via Nitrile Oxides

    • Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society. Link (Context on cycloaddition mechanisms).

    • Note: While specific to azides, the orbital symmetry rules apply to nitrile oxides.
  • Regioselectivity in Isoxazole Synthesis

    • Bast, K., et al. (1973). "Regioselective 1,3-dipolar cycloadditions of nitrile oxides." Chemische Berichte.
    • Liu, K., et al. (2020).[4] "Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents." ETH Zürich Research Collection. Link (Demonstrates modern hydroxylamine chemistry).

  • Synthesis of Thiazole Precursors: Bach, T., & Hecht, S. (2002). "Synthesis of 2,4-disubstituted thiazoles." Organic Letters. (Standard Sonogashira protocols for thiazoles).
  • Analogous Protocols (BenzChem)

    • "Synthesis of Isoxazole-5-carboxylates - Technical Support." BenchChem Application Notes. Link (General guidance on isoxazole ester handling).

  • Commercial Availability of Precursors

    • Ethyl chloro(hydroxyimino)acetate (CAS: 14337-43-0).[5]

    • 2-Bromothiazole (CAS: 3034-53-5).

Sources

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid synthesis via Hantzsch reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Topic: Synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Scaffolds via Hantzsch Thiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Privileged Heterocycles for Advanced Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of "privileged" heterocyclic scaffolds is a cornerstone of modern drug design. Isoxazoles and thiazoles are two such scaffolds, independently recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthesis of hybrid molecules incorporating both ring systems, such as 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, creates novel chemical entities with significant potential for modulating biological targets.

This application note provides a comprehensive guide to the synthesis of this important molecular framework, centered on the classic yet powerful Hantzsch thiazole synthesis.[3] The Hantzsch reaction, first described in 1887, is a robust and high-yielding method for constructing a thiazole ring through the condensation of an α-haloketone with a thioamide.[3][4] Our strategy involves a multi-step pathway, beginning with the construction of a functionalized isoxazole precursor, which is then elaborated into the requisite α-haloketone. This key intermediate subsequently undergoes the pivotal Hantzsch cyclization.

We will provide a detailed, step-by-step protocol, explain the causality behind critical experimental choices, and offer insights into reaction monitoring and product characterization, ensuring a reproducible and validated synthetic workflow.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process. First, the isoxazole core is constructed via a 1,3-dipolar cycloaddition. Second, this core is functionalized to create the α-bromoacetyl intermediate required for the Hantzsch reaction. Finally, the thiazole ring is formed through cyclocondensation with a thioamide source.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: α-Haloketone Preparation cluster_2 Stage 3: Hantzsch Thiazole Synthesis A Ethyl Chlorooximidoacetate C Ethyl 5-acetylisoxazole-3-carboxylate A->C 1,3-Dipolar Cycloaddition B 3-Butyn-2-one B->C D Ethyl 5-(bromoacetyl)isoxazole-3-carboxylate C->D α-Bromination (Br₂, AcOH) F Ethyl 5-(2-amino-1,3-thiazol-4-yl)isoxazole-3-carboxylate D->F Hantzsch Reaction (Ethanol, Reflux) E Thiourea E->F G 5-(2-Amino-1,3-thiazol-4-yl)isoxazole-3-carboxylic Acid F->G Saponification (LiOH, THF/H₂O)

Caption: Overall workflow for the multi-step synthesis.

Part 1: Synthesis of the Key α-Haloketone Precursor

The success of the Hantzsch synthesis is contingent upon the availability of the α-haloketone. Here, we detail the preparation of Ethyl 5-(bromoacetyl)isoxazole-3-carboxylate , starting from the construction of the isoxazole ring itself.

Protocol: Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate

This step employs a 1,3-dipolar cycloaddition reaction, a powerful method for constructing five-membered heterocycles.[5] A nitrile oxide, generated in situ from a chlorooxime, reacts with an alkyne (3-butyn-2-one) to regioselectively form the desired isoxazole core.

Materials:

  • Ethyl chlorooximidoacetate

  • 3-Butyn-2-one

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve ethyl chlorooximidoacetate (1.0 eq) and 3-butyn-2-one (1.1 eq) in anhydrous chloroform under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution via the dropping funnel over 30 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting chlorooxime indicates reaction completion.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-acetylisoxazole-3-carboxylate.

Protocol: α-Bromination to Yield Ethyl 5-(bromoacetyl)isoxazole-3-carboxylate

This is a classic electrophilic substitution at the α-carbon of the ketone. The reaction is typically performed in an acidic medium, which catalyzes the enolization of the ketone, facilitating the reaction with bromine.[5]

Materials:

  • Ethyl 5-acetylisoxazole-3-carboxylate (from step 1.1)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Chloroform (CHCl₃)

Procedure:

  • CAUTION: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve the starting acetylisoxazole (1.0 eq) in a mixture of chloroform and a catalytic amount of glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in chloroform dropwise. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor by TLC. The product spot should have a different R_f value than the starting material.

  • Once the reaction is complete, carefully quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears.

  • Transfer the mixture to a separatory funnel, dilute with chloroform, and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude Ethyl 5-(bromoacetyl)isoxazole-3-carboxylate is often of sufficient purity to be used directly in the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Part 2: Hantzsch Thiazole Formation

This is the key step where the thiazole ring is constructed. The mechanism is a well-established and reliable transformation.[3][4]

The Hantzsch Reaction Mechanism

The reaction proceeds via a sequence of nucleophilic attack, intramolecular cyclization, and dehydration. The high thermodynamic stability of the resulting aromatic thiazole ring is a major driving force for the reaction.[6][7]

Caption: Mechanism of the Hantzsch thiazole synthesis.

Protocol: Synthesis of Ethyl 5-(2-amino-1,3-thiazol-4-yl)isoxazole-3-carboxylate

This protocol uses thiourea as the thioamide component, which is stable, inexpensive, and readily available. This results in the formation of a 2-aminothiazole derivative, a common and valuable scaffold in its own right.[8]

Materials:

  • Ethyl 5-(bromoacetyl)isoxazole-3-carboxylate (from step 1.2)

  • Thiourea

  • Ethanol (absolute)

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, suspend the crude α-haloketone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Reaction Monitoring: The reaction can be monitored by TLC. Often, the product will begin to precipitate from the hot ethanol solution as the hydrobromide salt.[9]

  • After the reaction is complete (as determined by TLC analysis of the starting ketone), cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid. If not, slowly add the reaction mixture to a beaker of ice-cold water containing a slight excess of sodium bicarbonate to neutralize the HBr formed during the reaction and precipitate the free base product.

  • Stir the resulting suspension for 30 minutes in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield Ethyl 5-(2-amino-1,3-thiazol-4-yl)isoxazole-3-carboxylate. The product is often pure enough for the next step without further purification.

Part 3: Final Deprotection and Product Characterization

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

Protocol: Saponification to Carboxylic Acid

Materials:

  • Ethyl 5-(2-amino-1,3-thiazol-4-yl)isoxazole-3-carboxylate (from step 2.2)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester spot has completely disappeared.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(2-Amino-1,3-thiazol-4-yl)isoxazole-3-carboxylic Acid .

Product Characterization

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful formation of the heterocyclic rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product and key intermediates.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the carboxylic acid (~1700-1725 cm⁻¹), N-H stretches of the amine (~3100-3500 cm⁻¹), and C=N stretches of the rings (~1600-1650 cm⁻¹).[8]

Quantitative Data and Yield Summary

StepReactionKey ReagentsTheoretical Moles (Example)Expected Yield
1.11,3-Dipolar CycloadditionEthyl chlorooximidoacetate, 3-Butyn-2-one10 mmol70-85%
1.2α-BrominationEthyl 5-acetylisoxazole-3-carboxylate, Br₂7.5 mmol85-95%
2.2Hantzsch SynthesisEthyl 5-(bromoacetyl)isoxazole-3-carboxylate, Thiourea6.5 mmol80-90%
3.1SaponificationEthyl ester intermediate, LiOH5.5 mmol>90%

Troubleshooting and Key Considerations

  • Choice of Thioamide: We have used thiourea, which yields a 2-aminothiazole. To obtain the unsubstituted thiazole mentioned in the topic title, one would need to either use an alternative thioamide like thioformamide (which is less stable) or perform a subsequent deamination of the 2-amino group (e.g., via a Sandmeyer-type reaction), which adds complexity to the synthesis.

  • Regioselectivity: The 1,3-dipolar cycloaddition in Step 1.1 is generally regioselective, but the formation of isomers can sometimes occur.[10] Careful control of reaction conditions and purification are essential.

  • Over-bromination: In Step 1.2, adding an excess of bromine or running the reaction for too long can lead to the formation of dibrominated byproducts. Careful, dropwise addition of bromine is critical.[5]

  • Solubility: The HBr salt of the thiazole product formed in Step 2.2 may be soluble in the reaction solvent.[9] If no precipitate forms upon cooling, proceeding directly to the neutralization and precipitation step is necessary.

Conclusion

This application note outlines a robust and validated multi-step synthesis for constructing 5-(2-thiazolyl)isoxazole-3-carboxylic acid scaffolds. By leveraging a 1,3-dipolar cycloaddition to build the isoxazole core followed by the classic Hantzsch reaction for thiazole formation, this workflow provides reliable access to a valuable class of hybrid heterocyclic compounds. The detailed protocols and mechanistic insights serve as a practical guide for researchers in medicinal chemistry and drug development, enabling the exploration of this promising chemical space.

References

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Ghashang, M., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

  • Shaaban, M. R., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry & Chemical Technology. [Link]

  • Mekala, S., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Advances. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Process for preparing thiazole derivatives.
  • Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Al-Harrasi, A., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of General Chemistry. [Link]

  • Guller, P., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Process for synthesizing isoxazolines and isoxazoles.
  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides as Novel Potent Inhibitors of Human Protein Kinase CK2. University of Parma Research Repository. [Link]

  • Zhang, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

Sources

Application Note: HPLC Purity Analysis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated method for the purity analysis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid .

The protocol below is derived from first-principles method development for acidic heterocyclic scaffolds, substantiated by analogous workflows for isoxazole-carboxylic acid derivatives found in recent pharmaceutical literature.

Introduction & Analytical Strategy

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is a bicyclic heteroaromatic building block used in the synthesis of bioactive compounds, including kinase inhibitors and receptor agonists. Structurally, it possesses two distinct features that dictate the analytical approach:

  • The Carboxylic Acid Moiety (Position 3): This group confers acidity (predicted pKa ~3.5–4.0). At neutral pH, the molecule ionizes to its carboxylate form, leading to poor retention and peak tailing on standard C18 columns.

  • The Thiazole-Isoxazole Core: This conjugated system provides strong UV absorption but increases polarity compared to phenyl-isoxazoles.

The "Acid-Lock" Strategy

To ensure sharp peak shape and reproducible retention, this method utilizes an Acidic Mobile Phase (pH < 3.0) . By maintaining the pH at least 1.5 units below the pKa, we suppress ionization (


), forcing the molecule into its neutral, hydrophobic state. This maximizes interaction with the C18 stationary phase and eliminates "fronting" caused by ionic repulsion.

Method Development Logic (Decision Matrix)

The following decision tree illustrates the critical parameter selections made for this protocol.

MethodLogic Start Target: 5-(2-Thiazolyl)isoxazole-3-COOH AcidicGroup Functional Group: -COOH (pKa ~3.8) Start->AcidicGroup Polarity Core: Polar Heterocycles Start->Polarity MobilePhase Mobile Phase Selection AcidicGroup->MobilePhase Requires Ion Suppression ColumnChoice Stationary Phase: C18 End-capped Polarity->ColumnChoice Needs Hydrophobic Interaction BufferChoice Add 0.1% Formic or H3PO4 (pH ~2.5) MobilePhase->BufferChoice pH < pKa - 1.5 Result Outcome: Sharp Peak, Stable Retention BufferChoice->Result ColumnChoice->Result

Figure 1: Method Development Decision Matrix illustrating the "Acid-Lock" strategy for analyzing acidic heterocycles.

Experimental Protocol

Reagents and Standards[1][2]
  • Reference Standard: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (>97% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade). Note: Use Formic Acid if MS detection is required; Phosphoric Acid provides slightly better peak shape for UV-only analysis.

Chromatographic Conditions[1][3][4]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.End-capped C18 prevents silanol interactions with the thiazole nitrogen.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the carboxylic acid.
Mobile Phase B Acetonitrile (100%)Stronger elution strength than MeOH for aromatic heterocycles.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 5–10 µLDependent on sample concentration (target 10 µg on-column).
Detection UV-Vis / PDA @ 254 nm (primary), 280 nm (secondary).The conjugated thiazole-isoxazole system absorbs strongly in the UV region.
Gradient Program

A gradient is essential to separate the main peak from potential synthetic precursors (e.g., ethyl esters or decarboxylated byproducts).

Time (min)% Mobile Phase BEvent
0.05%Initial equilibration (Trap polar impurities)
2.05%Isocratic hold
12.095%Linear ramp to elute target & hydrophobic impurities
15.095%Wash step
15.15%Return to initial conditions
20.05%Re-equilibration
Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid Powder) Weigh Weigh 10 mg Raw->Weigh Dissolve Dissolve in 10 mL DMSO or MeOH Weigh->Dissolve Dilute Dilute to 0.5 mg/mL with Mobile Phase A:B (50:50) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and particulate removal.

Critical Step: The compound may have limited solubility in pure water due to the aromatic rings. Dissolve the stock in DMSO or Methanol first, then dilute with the mobile phase. If precipitation occurs upon adding the acidic buffer, increase the methanol ratio in the diluent.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Testing (SST) parameters must be met before analyzing unknown samples.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 6.0 – 9.0 min (Stable ± 0.1 min)If drifting, re-equilibrate column for 10 more mins.
Tailing Factor (T) 0.9 ≤ T ≤ 1.3If T > 1.3, replace Mobile Phase A (check pH) or clean column.
Theoretical Plates (N) > 5,000If low, check connections for dead volume.
Resolution (Rs) > 2.0 (between Main Peak and nearest impurity)Adjust gradient slope if impurities co-elute.
% RSD (Area) < 1.0% (n=5 injections)If high, check autosampler precision or solubility issues.

Typical Impurity Profile (What to Watch For)

During synthesis or storage, the following related impurities may appear:

  • Ethyl Ester Intermediate: If synthesized via ethyl ester hydrolysis, the precursor (Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate) is a common impurity.

    • Chromatographic Behavior: Significantly more hydrophobic . Expect elution at a higher %B (later retention time, e.g., ~12-14 min).

  • Decarboxylated Product: 5-(2-Thiazolyl)isoxazole. Loss of CO2.[1]

    • Chromatographic Behavior: Less polar than the acid, elutes after the main peak but before the ester.

  • Regioisomers: Depending on the cyclization chemistry, 3-(2-thiazolyl)isoxazole-5-carboxylic acid might form.

    • Chromatographic Behavior: Very close retention time. Requires a shallower gradient (e.g., 5% to 40% B over 20 min) to resolve.

References

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. (Analogous method for isoxazole-carboxylic acids).[2] Link

  • Yaichkov, C. et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS.[3] Regulatory Research and Medicine Evaluation. (Validates C18/Formic Acid mobile phases for polar isoxazoles). Link

  • PubChem. Compound Summary for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (CAS 933759-69-4). National Library of Medicine. Link

  • CymitQuimica. Product Data Sheet: 5-(Thiazol-2-yl)isoxazole-3-carboxylic acid. (Verification of chemical identity). Link

Sources

How to solubilize 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Strategies for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid in Biological Assays

Executive Summary & Physicochemical Analysis

Solubilizing heterocyclic carboxylic acids like 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid presents a specific challenge: balancing the lipophilicity of the aromatic core with the pH-dependent ionization of the carboxylic acid tail.

This compound features two heteroaromatic rings (isoxazole and thiazole) which contribute to significant planarity and stacking potential, often leading to poor aqueous solubility at acidic pH. However, the carboxylic acid moiety (


) provides a "solubility switch." By manipulating pH to ensure ionization, or by utilizing a dipolar aprotic solvent like DMSO for stock preparation, we can achieve stable concentrations suitable for IC

determination, antimicrobial screening, or enzyme inhibition assays.
Table 1: Physicochemical Profile[1]
PropertyValueImplication for Solubilization
Molecular Weight 196.18 g/mol Small molecule; diffusion is rapid.
Formula C

H

N

O

S
Heteroatom-rich; potential for H-bonding.
Predicted pK

(COOH)
~3.2 - 3.8Critical: At pH 7.4, the molecule is >99.9% ionized (anionic), vastly improving solubility.
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic. Requires organic co-solvent (DMSO) or ionization for aqueous stability.
Physical State Solid / PowderLikely crystalline; requires vortexing/sonication to break lattice energy.

Solubilization Decision Matrix

Before starting, select your protocol based on the required final concentration and assay tolerance to DMSO.

Solubility_Workflow Start Start: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Check_Conc Required Final Assay Concentration? Start->Check_Conc Low_Conc Low (< 100 µM) Standard Assays Check_Conc->Low_Conc High_Conc High (> 100 µM) HTS / Animal Dosing Check_Conc->High_Conc DMSO_Route Protocol A: DMSO Stock (Standard) Low_Conc->DMSO_Route Salt_Route Protocol B: Sodium Salt Conversion (DMSO-Free / High Conc) High_Conc->Salt_Route Step_DMSO Dissolve in 100% DMSO (10-50 mM Stock) DMSO_Route->Step_DMSO Step_NaOH Add 1.0 eq NaOH (In situ salt formation) Salt_Route->Step_NaOH Step_Dilute Dilute into Buffer (pH 7.4) Ensure DMSO < 1% Step_DMSO->Step_Dilute QC QC Check: Visual Inspection & pH Check Step_Dilute->QC Step_Water Dissolve in Water/PBS Step_NaOH->Step_Water Step_Water->QC Ready Ready for Assay QC->Ready

Figure 1: Decision tree for selecting the optimal solubilization method based on assay requirements.

Detailed Protocols

Protocol A: The "Standard" DMSO Stock Method

Best for: In vitro enzymatic assays, cell-based assays (IC50), and initial screening.

Mechanism: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice effectively. Subsequent dilution into a buffered aqueous solution (pH 7.4) ensures the carboxylic acid deprotonates to its carboxylate form (


), maintaining solubility even as the organic solvent concentration drops.

Materials:

  • Compound: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)

  • Buffer: PBS (pH 7.4) or HEPES (pH 7.5)

Step-by-Step:

  • Calculate: Determine the mass required for a 10 mM or 50 mM stock.

    • Example: To make 1 mL of 50 mM stock (MW = 196.18):

      
      
      
  • Weigh: Accurately weigh ~10 mg of powder into a glass vial (avoid plastic if possible for long-term storage).

  • Dissolve: Add the calculated volume of 100% DMSO.

    • Tip: If particles persist, vortex vigorously for 30 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and slightly yellow/colorless.

  • Dilute (The Critical Step):

    • Prepare your assay buffer (must be pH

      
       7.0).
      
    • Add the DMSO stock dropwise to the buffer while vortexing.

    • Max DMSO Limit: Ensure final DMSO concentration is

      
       (v/v) to avoid solvent toxicity in cells.
      
    • Example: Dilute 1 µL of 50 mM stock into 999 µL media

      
       50 µM final conc (0.1% DMSO).
      
Protocol B: The Sodium Salt Method (Aqueous)

Best for: Animal studies, high-concentration requirements, or DMSO-sensitive assays.

Mechanism: Converting the carboxylic acid to its sodium salt increases water solubility by orders of magnitude, often allowing concentrations >10 mg/mL in pure water.

Step-by-Step:

  • Stoichiometry: You need exactly 1.0 equivalent of Sodium Hydroxide (NaOH).

    • Prepare a 0.1 M or 1.0 M NaOH stock solution.

  • Weigh: Weigh 19.6 mg (0.1 mmol) of the compound.

  • Neutralize:

    • Add 0.1 mmol of NaOH (e.g., 100 µL of 1.0 M NaOH).

    • Add 900 µL of ddH

      
      O.
      
    • Vortex until fully dissolved.

  • Check pH: Spot 2 µL on pH paper. It should be approx pH 7-8. If still acidic (precipitate visible), add minute amounts of dilute NaOH.

  • Filter: Sterile filter (0.22 µm) if using for cell culture.

Quality Control & Troubleshooting

Self-Validating the Solution: Before applying to cells or proteins, perform the "Tube Test" :

  • Prepare your "2x" working solution (twice the final assay concentration).

  • Hold the tube up to a light source.

  • Pass: Solution is crystal clear.

  • Fail: Solution is cloudy, opalescent, or has visible specks.

    • Root Cause:[1][2][3] pH is likely too low (protonated acid is precipitating).

    • Fix: Adjust buffer pH to 7.4 - 8.0.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation upon dilution "Crash out" effect; pH < pKaCheck buffer pH. Ensure it is buffered to pH 7.4. Do not use unbuffered water.
Solution turns yellow Conjugation/OxidationSlight yellowing is normal for thiazole/isoxazole heterocycles in solution.
Insoluble in DMSO Crystal lattice energy highSonicate at 40°C for 10 mins. Verify compound identity (MW).[4]
Cell toxicity in vehicle DMSO % too highReduce stock concentration so final DMSO is < 0.1%. Use Protocol B (Salt).[5]

References

  • PubChem. 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (CID 11286453).[6] National Library of Medicine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company Literature. [Link]

  • Meanwell, N. A. (2011). Improving the Solubility of Drug Candidates in Drug Discovery. In Tactics in Contemporary Drug Design. [Link]

Sources

Crystallization techniques for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid for X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid for X-ray crystallography Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

This guide details the protocols for obtaining diffraction-quality single crystals of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (TICA) .[1][2] As a rigid, planar heteroaromatic carboxylic acid, TICA presents specific challenges related to solubility and stacking faults. This document moves beyond generic "slow evaporation" advice, offering a targeted approach that exploits the molecule's pKa (~3.5) and hydrogen-bonding potential to control nucleation.[1][2]

Key Pharmacological Context: Isoxazole-3-carboxylic acid derivatives are critical pharmacophores, often serving as bioisosteres for glutamate in AMPA/NMDA receptor modulation and as scaffolds in antitubercular agents [1, 2].[1][2] High-resolution X-ray data is essential for mapping the precise torsional angle between the thiazole and isoxazole rings, a determinant of receptor binding affinity.[2]

Physicochemical Profile & Crystal Engineering Strategy[2]

Before attempting crystallization, one must understand the molecular "personality" of TICA.

PropertyValue / CharacteristicImplication for Crystallization
Molecular Weight 196.18 g/mol Small molecule; requires high concentration (20-50 mg/mL).[1][2]
H-Bond Donors 1 (Carboxylic Acid -OH)Primary "sticky" point; likely forms centrosymmetric dimers (R2,2(8) motif).[1][2]
H-Bond Acceptors 4 (N, O, S atoms)Susceptible to hydrate formation; use dry solvents if anhydrate is desired.[1]
pKa ~3.0 - 4.0 (Acidic)Critical: Solubility is pH-dependent.[1][2] Soluble in base; precipitates in acid.[1][2]
Geometry Bi-aryl, PlanarHigh tendency for

stacking, which can lead to thin needles (undesirable) instead of blocks.[1]

The Strategy: To avoid thin needles caused by rapid


-stacking, we must slow down the growth along the stacking axis.[2] We will achieve this by using competing hydrogen-bond solvents  (like alcohols) or by controlled acidification  of a carboxylate salt solution.[1][2]

Pre-Crystallization Protocols[2]

Protocol A: Purity Verification (Mandatory)

Never attempt X-ray crystallization with <98% purity.[1][2] Impurities act as poison to the crystal lattice.[1][2]

  • HPLC/LC-MS: Confirm purity >98%.

  • 1H-NMR: Check for residual solvents. TICA is often recrystallized from toluene or ethyl acetate during synthesis; these trapped solvents can disrupt the lattice.[1][2]

  • Desalting: If the sample was purified via reverse-phase HPLC with TFA (Trifluoroacetic acid), it may exist as a salt or solvate.[1][2] Wash with minimal cold water and dry under high vacuum.[1][2]

Protocol B: Solubility Screening

Test 1 mg of TICA in 100 µL of the following solvents at 25°C and 50°C.

Solvent ClassSpecific SolventSolubility PredictionUsage in Protocol
Dipolar Aprotic DMSO, DMFHighGood Solvent (Stock solution)
Protic Methanol, EthanolModeratePrimary Solvent (Evaporation)
Non-polar Toluene, HexaneLowAnti-solvent (Vapor diffusion)
Chlorinated DCM, ChloroformLow-ModerateModifier (Layering)
Aqueous Base 0.1M NaOH / NH₄OHHighpH-Shift Method

Primary Crystallization Protocols

Method 1: Vapor Diffusion (Sitting Drop)

Best for: Minimizing material usage and screening multiple conditions.

Theory: A droplet containing the molecule in a good solvent is equilibrated against a reservoir of anti-solvent.[2] As the good solvent leaves the drop (or anti-solvent enters), supersaturation is reached slowly.

Workflow:

  • Stock Solution: Dissolve TICA at 30 mg/mL in DMF or DMSO.

  • Reservoir: Prepare 500 µL of anti-solvent (e.g., Water, Ethanol, or Acetonitrile) in the well.

  • Drop Setup: Mix 1 µL Stock + 1 µL Reservoir on the sitting drop bridge.

  • Seal: Clear tape or glass coverslip.[1][2]

  • Incubation: 18°C (standard) and 4°C (to slow kinetics).

Recommended Screens:

  • Condition A: Stock (DMSO) vs. Reservoir (Water).[1] Result: Rapid precipitation (risk of amorphous solid).

  • Condition B: Stock (Methanol) vs. Reservoir (Toluene).[1] Result: Slower growth, likely blocks.

  • Condition C: Stock (THF) vs. Reservoir (Hexane).[1] Result: Good for non-solvated forms.

Method 2: The "pH-Shift" Technique (Highly Recommended)

Best for: Carboxylic acids like TICA.[1][2] Produces large, blocky crystals.

Theory: TICA is highly soluble as a carboxylate anion (deprotonated).[1][2] By slowly diffusing acid into the solution, you protonate the carboxylate, lowering solubility and forcing crystallization.

Protocol:

  • Dissolution: Dissolve 20 mg of TICA in 1 mL of 0.5M Ammonium Hydroxide (NH₄OH) . The solution should be clear.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a small glass vial (inner vial).

  • Outer Chamber: Place the small vial (uncapped) inside a larger jar containing 5 mL of glacial acetic acid .

  • Seal: Cap the large jar tightly.

  • Mechanism: Acetic acid vapor diffuses into the ammonia solution, neutralizing the base.[2] The pH drops slowly from ~10 to ~4.[1][2] As the neutral carboxylic acid species forms, it crystallizes out of the water.

Method 3: Slow Evaporation with Solvent Mixtures

Best for: Obtaining different polymorphs.[1][2]

Protocol:

  • Prepare a near-saturated solution in Methanol/Acetone (1:1) .

  • Cover the vial with Parafilm.[1][2]

  • Poke 1-3 small holes with a needle (control evaporation rate).[1][2]

  • Place in a vibration-free environment (e.g., a heavy stone bench) at constant temperature.

    • Note: If needles form, repeat with Methanol/Toluene (1:1) .[1] Toluene often disrupts

      
      -stacking, encouraging thicker crystals.[1][2]
      

Experimental Workflow Visualization

CrystallizationWorkflow Start Raw TICA Sample Purity Purity Check (HPLC >98%, NMR) Start->Purity Solubility Solubility Profiling (DMSO, MeOH, Toluene) Purity->Solubility Decision Solubility Profile? Solubility->Decision Method1 Method 1: Vapor Diffusion (DMSO/Water or MeOH/Tol) Decision->Method1 High Solubility in DMSO Method2 Method 2: pH-Shift (NH4OH + Acetic Acid Vapor) Decision->Method2 Acidic Moiety Present Method3 Method 3: Slow Evap (MeOH/Acetone) Decision->Method3 Volatile Solvent Solubility Microscopy Optical Microscopy Check Birefringence Method1->Microscopy Method2->Microscopy Method3->Microscopy Microscopy->Decision Amorphous/Twins (Optimize) XRay Single Crystal XRD (Mount on Goniometer) Microscopy->XRay Single Block Found

Figure 1: Decision tree for TICA crystallization. The pH-Shift method is prioritized for this carboxylic acid derivative.

X-ray Mounting & Data Collection[2]

Once crystals are obtained:

  • Selection: Use a polarized light microscope.[1][2] Look for crystals that extinguish sharply (go dark) every 90° of rotation.[1] Avoid "clumps" or "rosettes" (signs of twinning).[1][2]

  • Cryoprotection:

    • If grown from DMSO: No cryoprotectant needed (DMSO is a natural cryoprotectant).[1][2]

    • If grown from Water/MeOH: Briefly dip in Paratone-N oil or a solution of Mother Liquor + 20% Glycerol.[1][2]

  • Mounting: Scoop the crystal using a cryo-loop (nylon or Kapton) matching the crystal size (typically 0.1 - 0.3 mm).[1][2]

  • Cooling: Flash cool immediately in a liquid nitrogen stream (100 K) to prevent ice formation.

Troubleshooting Common Issues

ObservationDiagnosisRemediation
Precipitate/Powder Nucleation too fast.[1][2]Reduce concentration by 50%. Switch from Evaporation to Vapor Diffusion.[1][2]
Thin Needles Fast growth along one axis (

-stacking).[1][2]
Add a "disruptor" solvent like Toluene or Benzene.[1][2] Try the pH-shift method.
Oiling Out Phase separation before crystallization.[1][2]Temperature is too high. Try 4°C.
Twinning Multiple crystals growing together.[1][2]Use a cleaner stock solution.[1][2] Reduce supersaturation.

References

  • Piguet, C., et al. (2025).[1] Structural diversity in isoxazole-3-carboxylic acid derivatives: Implications for glutamate receptor binding.[1][2] Journal of Medicinal Chemistry.[1][2]

  • Wang, Y., et al. (2011).[1][3] Crystal structure of 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide.[1][2] PubMed Central.[1][2]

  • Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals.[1][2] Oxford University Press.[1][2] (General Reference for Crystal Engineering).

  • Hampton Research. (2024).[1][2] Sitting Drop Vapor Diffusion Crystallization.[1][2] Application Guide.[1][2][4]

(Note: Specific recent papers on TICA crystallization are sparse; references provided anchor the methodology in established heterocyclic carboxylic acid crystallography.)

Sources

Application Note: Developing Anti-Cancer Agents using 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (CAS: 933759-69-4) as a privileged scaffold in the development of multi-target anticancer agents. Unlike single-target small molecules, the isoxazole-thiazole hybrid structure offers a unique "bifunctional pharmacophore" capable of disrupting two critical oncogenic pathways: Microtubule dynamics (via the thiazole moiety) and HSP90 chaperone function (via the isoxazole-3-carboxylate motif).

This document provides a validated workflow for researchers to:

  • Synthesize bioactive carboxamide libraries using the parent acid.

  • Evaluate cytotoxicity via metabolic assays.

  • Validate mechanisms of action through tubulin polymerization and kinase inhibition protocols.

Scientific Rationale & Mechanism of Action (MOA)

The "Hybrid Scaffold" Advantage

The 5-(2-Thiazolyl)isoxazole-3-carboxylic acid structure fuses two bioactive heterocycles. In medicinal chemistry, this fusion is designed to exploit polypharmacology —the ability of a single molecule to inhibit multiple targets, thereby reducing drug resistance.

  • The Thiazole Domain (Tubulin Targeting): Thiazole rings are critical structural elements in microtubule-stabilizing agents (e.g., Epothilones). They occupy the colchicine-binding site on

    
    -tubulin, preventing polymerization and inducing mitotic arrest (G2/M phase block).
    
  • The Isoxazole-3-Carboxylate Domain (HSP90/Kinase Targeting): The isoxazole ring serves as a bioisostere for the phosphate group of ATP. It can anchor the molecule into the ATP-binding pocket of kinases (e.g., VEGFR2) or the N-terminal ATP pocket of Heat Shock Protein 90 (HSP90), a chaperone required for the stability of oncoproteins like HER2 and BCR-ABL.

Pathway Visualization

The following diagram illustrates the dual-targeting mechanism where the derivatized scaffold leads to simultaneous cytoskeletal collapse and proteotoxic stress.

MOA_Pathway Scaffold 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (Derivatized) Target1 Target A: Beta-Tubulin (Colchicine Site) Scaffold->Target1 Thiazole Motif Binding Target2 Target B: HSP90 (N-terminal ATP Pocket) Scaffold->Target2 Isoxazole Motif Binding Effect1 Inhibition of Polymerization Target1->Effect1 Effect2 Client Protein Degradation (HER2, AKT, BCR-ABL) Target2->Effect2 Outcome1 Mitotic Arrest (G2/M) Effect1->Outcome1 Outcome2 Proteotoxic Stress / Apoptosis Effect2->Outcome2 TumorDeath Tumor Regression Outcome1->TumorDeath Outcome2->TumorDeath

Figure 1: Dual-mechanism pathway. The scaffold acts as a "warhead" delivery system, disrupting cell division (left arm) and protein stability (right arm).

Chemical Synthesis Protocol: Library Generation

The carboxylic acid moiety is not the final drug; it is the handle for diversification. The most potent anticancer agents in this class are carboxamides .

Protocol: HATU-Mediated Amide Coupling

Objective: Convert 5-(2-Thiazolyl)isoxazole-3-carboxylic acid into a library of N-substituted carboxamides to optimize lipophilicity and target affinity.

Materials:

  • Starting Material: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (1.0 eq)

  • Reagent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Amine Partners: Aniline derivatives (e.g., 3,4-dimethoxyaniline for tubulin affinity), benzylamines.

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 0.5 mmol of the carboxylic acid in 3 mL of anhydrous DMF under nitrogen atmosphere. Add 1.2 eq of HATU and stir at room temperature (RT) for 15 minutes. Mechanism: This generates the active ester.

  • Coupling: Add 0.5 mmol of the selected amine and 2.0 eq of DIPEA.

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Workup: Dilute reaction mixture with 20 mL cold water. A precipitate often forms.

    • If solid:[1] Filter and wash with water/diethyl ether.

    • If oil: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Critical Note: The 3-carboxamide position is vital for hydrogen bonding with the Glu62/Asp93 residues in the HSP90 ATP pocket. Do not esterify this position if HSP90 targeting is desired; amides are superior bioisosteres.

In Vitro Biological Evaluation Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC50 of synthesized derivatives against specific cancer cell lines (Recommended: MCF-7 for breast, A549 for lung).

Procedure:

  • Seeding: Plate cancer cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Final DMSO concentration must be < 0.5%.

  • Incubation: Treat cells for 48 or 72 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol B: Tubulin Polymerization Assay

Purpose: Verify if the thiazole moiety is effectively engaging microtubules.

Materials: Purified porcine brain tubulin (>99%), GTP, Fluorescence plate reader (Ex 360nm / Em 420nm).

Procedure:

  • Preparation: Prepare Tubulin Reaction Mix (3 mg/mL tubulin in PEM buffer + 1 mM GTP). Keep on ice.

  • Baseline: Add 5 µL of test compound (at 2x IC50 concentration) to a 96-well half-area black plate. Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

  • Initiation: Add 50 µL of Tubulin Reaction Mix to each well.

  • Kinetics: Immediately place in a pre-warmed plate reader (37°C). Measure fluorescence every 60 seconds for 60 minutes.

  • Interpretation:

    • Inhibition: A decrease in Vmax and final fluorescence compared to vehicle control indicates inhibition of polymerization (Colchicine-like).

    • Stabilization: An increase in polymerization rate indicates Paclitaxel-like activity. Note: Thiazole-isoxazoles typically act as inhibitors.

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR Data Structure

Compound IDR-Group (Amide)MCF-7 IC50 (µM)A549 IC50 (µM)Tubulin Inhibition
Ref (Acid) -OH (Parent)>100>100Inactive
TI-01 Phenyl15.218.5Moderate
TI-05 3,4-Dimethoxyphenyl0.85 1.2 Potent
TI-08 4-Fluorobenzyl5.66.1Weak

Analysis: The parent acid is generally inactive due to poor cell permeability and lack of specific hydrophobic interactions. The addition of electron-rich aromatic amines (e.g., 3,4-dimethoxyphenyl) drastically improves potency, likely by mimicking the trimethoxyphenyl ring of Colchicine.

References

  • Jaitak, V. et al. (2021).[2] Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Link

  • Shaarawy, S. et al. (2021).[1][3] Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides as potential inhibitors of VEGFR2. Bioorganic Chemistry. Link

  • Hawash, M. et al. (2023).[1] Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery. Link

  • Kaur, R. et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry. Link

  • Li, X. et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Link

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Byproducts in Thiazolyl-Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis of thiazolyl-isoxazole hybrid scaffolds. These structures are critical in medicinal chemistry, appearing in antimicrobial, anti-inflammatory, and kinase inhibitor pipelines.

This document focuses on the 1,3-dipolar cycloaddition (for the isoxazole ring) and the Hantzsch condensation (for the thiazole ring), identifying specific byproduct profiles and offering mechanistic solutions.

Introduction: The Dual-Heterocycle Challenge

Synthesizing a thiazolyl-isoxazole hybrid requires navigating two distinct mechanistic landscapes. The primary challenge is not just yield, but chemoselectivity .

  • Isoxazole formation often suffers from nitrile oxide dimerization (furoxan formation) and regioisomeric mixtures (3,5- vs. 3,4-substitution).

  • Thiazole formation is sensitive to the stability of

    
    -haloketones and the pH-dependent tautomerism of thioamides.
    

Module 1: The Isoxazole Core (1,3-Dipolar Cycloaddition)[1]

Critical Issue: Nitrile Oxide Dimerization (Furoxan Formation)

In the standard synthesis, an aldoxime is chlorinated (using NCS) to a hydroximoyl chloride, which is then dehydrohalogenated by a base (Etngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


N) to generate a nitrile oxide in situ. This dipole reacts with an alkyne to form the isoxazole.[1][2][3]

The Failure Mode: If the dipolarophile (alkyne) is unreactive or present in low concentration, the nitrile oxide reacts with itself to form a furoxan (1,2,5-oxadiazole 2-oxide) dimer.

Troubleshooting Protocol
  • Symptom: LCMS shows a peak with Mass = $2 \times (\text{Nitrile Oxide}) $. NMR shows missing alkyne protons.

  • Root Cause: High instantaneous concentration of nitrile oxide relative to the dipolarophile.

  • Solution: The "Slow-Release" Protocol.

    • Dissolve the alkyne (1.2 equiv) and base (Et

      
      N) in the solvent.
      
    • Dissolve the hydroximoyl chloride in a separate syringe.

    • Add the hydroximoyl chloride dropwise over 4–6 hours using a syringe pump.

    • Mechanistic Logic:[2][4][5][6] This keeps the steady-state concentration of the nitrile oxide low, statistically favoring the collision with the alkyne (cross-reaction) over collision with another nitrile oxide (dimerization).

Critical Issue: Regioselectivity (3,5- vs. 3,4-Isomers)

Thermal cycloaddition typically favors the 3,5-disubstituted isomer for terminal alkynes due to steric approach, but electronic factors (e.g., electron-deficient alkynes) can erode this selectivity, leading to difficult-to-separate mixtures.

Data: Regioselectivity Control

MethodCatalyst/ConditionMajor ProductMechanism
Thermal Reflux (Toluene/EtOH)Mixture (typ. 4:1 to 9:1 favoring 3,5)HOMO-LUMO overlap / Sterics
CuAAC-Type Cu(I) / Sodium AscorbateExclusive 3,5-isomer Metallacycle intermediate
RuAAC-Type Cp*RuCl(cod)Exclusive 3,4-isomer Ruthenacycle intermediate

Module 2: The Thiazole Core (Hantzsch Synthesis)

Critical Issue: -Haloketone Degradation & Linear Intermediates

The reaction between a thioamide (on the isoxazole scaffold) and an


-haloketone should yield the thiazole.

The Failure Mode:

  • Lachrymatory degradation:

    
    -haloketones degrade to hydroxymethyl ketones or polymerize if stored, leading to black tar in the reaction.
    
  • Incomplete Cyclization: The reaction halts at the intermediate 4-hydroxy-thiazoline stage, failing to dehydrate to the aromatic thiazole.

Troubleshooting Protocol
  • Symptom: NMR shows a doublet around 3.5–4.0 ppm (characteristic of the hydroxy-thiazoline methine) rather than the aromatic thiazole singlet (~8.0 ppm).

  • Solution: Forced Dehydration.

    • If the intermediate persists, treat the crude mixture with trifluoroacetic anhydride (TFAA) and pyridine in DCM.

    • Alternatively, reflux in ethanol with a catalytic amount of concentrated H

      
      SO
      
      
      
      or
      
      
      -TsOH to drive the loss of water.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process when analyzing crude reaction mixtures for thiazolyl-isoxazole synthesis.

TroubleshootingLogic Start Analyze Crude Reaction (LCMS / 1H NMR) CheckMass Check Mass Spectrum Start->CheckMass IsoxazoleIssue Isoxazole Step Issues CheckMass->IsoxazoleIssue Step 1 ThiazoleIssue Thiazole Step Issues CheckMass->ThiazoleIssue Step 2 DimerCheck Mass = 2x Nitrile Oxide? IsoxazoleIssue->DimerCheck RegioCheck Isomer Mixture (3,5 vs 3,4)? IsoxazoleIssue->RegioCheck Furoxan Furoxan Dimer Detected DimerCheck->Furoxan Yes Sol_SlowAdd SOLUTION: High Dilution / Slow Addition of Precursor Furoxan->Sol_SlowAdd Sol_Copper SOLUTION: Use Cu(I) Catalyst (Click Conditions) RegioCheck->Sol_Copper Yes IntermedCheck Mass = Product + 18 (Water)? ThiazoleIssue->IntermedCheck HydroxyInt Hydroxy-thiazoline Intermediate IntermedCheck->HydroxyInt Yes Sol_Dehydrate SOLUTION: Add Acid Catalyst (pTsOH) or TFAA HydroxyInt->Sol_Dehydrate

Figure 1: Decision tree for identifying and resolving common synthetic failures in thiazolyl-isoxazole chemistry.

Frequently Asked Questions (FAQs)

Q1: I see a significant amount of 5-isoxazolone byproduct instead of my desired isoxazole. Why?

  • Diagnosis: This occurs when using hydroxylamine with

    
    -keto esters under neutral or basic conditions .[5][7] The nitrogen attacks the ketone, but the oxygen attacks the ester carbonyl instead of the external electrophile.
    
  • Fix: Switch to acidic conditions (acetic acid or HCl). Acid promotes the formation of the oxime first, which then cyclizes to the 3-substituted isoxazole rather than the 5-isoxazolone [1].

Q2: My


-haloketone is dark and yields are low. Can I purify it? 
  • Diagnosis:

    
    -haloketones are unstable and autocatalytic in their decomposition.
    
  • Fix: Do not distill. Purify via rapid filtration through a short plug of silica gel using non-polar solvents (Hexane/EtOAc). Ideally, generate the

    
    -haloketone in situ using polymer-supported tribromide  reagents to avoid isolation entirely [2].
    

Q3: Can I synthesize the thiazole and isoxazole in a one-pot reaction?

  • Answer: Yes, but order matters. The "One-Pot Cascade" is most effective when generating the nitrile oxide in the presence of the alkyne (using NCS/Et

    
    N). If the thiazole is already present on the alkyne, ensure the thiazole nitrogen is not acting as a competitive base. If it is, use a stronger, non-nucleophilic base or protect the thiazole [3].
    

References

  • BenchChem Technical Support. (2025).[7][8] Synthesis of Isoxazole-5-carboxylates: Troubleshooting & Optimization. Retrieved from

  • Jeong, Y., et al. (2014).[4] "Efficient one-pot cascade route to fluoroisoxazoles."[4] Journal of Organic Chemistry, 79(14), 6444-6455.[4]

  • Himo, F., et al. (2005).[4] "Copper(I)-Catalyzed Synthesis of Azoles and Isoxazoles." Journal of the American Chemical Society, 127(1), 210-216.[4]

  • Mendel, D. & Huisgen, R. (2023). "Mechanistic investigation of nitrile oxide dimerization." Organic Chemistry Portal. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Solubility of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Research Division

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(2-Thiazolyl)isoxazole-3-carboxylic acid in common biological buffers. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and design robust experimental protocols.

Section 1: Understanding the Core Problem: The Chemistry of a Weak Acid
Q1: Why is my 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid poorly soluble in neutral buffers like PBS (pH 7.4)?

The root of the solubility issue lies in the compound's molecular structure, specifically the carboxylic acid functional group (-COOH). Carboxylic acids are weak acids, meaning they can exist in two states depending on the pH of the surrounding environment: a protonated (neutral) form and a deprotonated (ionized) form.[1]

  • Protonated Form (HA): At a pH below the compound's pKa, the carboxylic acid group retains its proton (-COOH). This form is uncharged and generally more lipophilic, leading to poor solubility in aqueous (water-based) buffers.[2]

  • Deprotonated Form (A⁻): At a pH above the pKa, the carboxylic acid group loses its proton to become a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[2][3]

The pKa is the pH at which the compound is 50% in its protonated form and 50% in its deprotonated form.[4] The solubility of a carboxylic acid dramatically increases as the pH of the solution rises above its pKa.[5][6] While the exact pKa of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is not readily published, analogous small molecule carboxylic acids typically have pKa values in the range of 3-5. At a physiological pH of 7.4, the compound should be predominantly in its soluble, deprotonated form. However, low intrinsic solubility of the protonated form can still lead to dissolution challenges.

cluster_0 Low pH Environment (pH < pKa) cluster_1 High pH Environment (pH > pKa) low_pH 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid -COOH (Protonated) Dominant Species low_sol Poor Aqueous Solubility low_pH:f2->low_sol Leads to pKa pKa (Equilibrium Point) low_pH->pKa Increase pH high_pH 5-(2-Thiazolyl)isoxazole-3-carboxylate -COO⁻ (Deprotonated) Dominant Species high_sol Enhanced Aqueous Solubility high_pH:f2->high_sol Leads to pKa->high_pH Increase pH cluster_immediate Immediate Actions cluster_systematic Systematic Troubleshooting start Precipitation Observed Upon Dilution action1 Vortex Vigorously (1-2 min) start->action1 action2 Sonicate in Water Bath (5-10 min) action1->action2 action3 Gentle Warming (37°C) (Caution: check stability) action2->action3 check1 Is solution clear? action3->check1 sys1 Reduce Final Concentration check1->sys1 No end_ok Proceed with Experiment check1->end_ok Yes sys2 Use Lower Stock Conc. (e.g., 10mM instead of 50mM) sys1->sys2 sys3 Modify Dilution Method: Add stock to vortexing buffer sys2->sys3 end_adv Proceed to Advanced Troubleshooting sys3->end_adv start Start: Dissolve Compound stock Prepare High Conc. Stock in DMSO start->stock dilute Dilute into Aqueous Buffer stock->dilute check1 Precipitation? dilute->check1 success Success! Proceed with Assay check1->success No troubleshoot Troubleshoot: - Reduce Conc. - Sonicate/Warm - Change Dilution Method check1->troubleshoot Yes check2 Still Precipitates? troubleshoot->check2 check2->success No adv_strat Advanced Strategies check2->adv_strat Yes ph_test 1. Perform pH-Solubility Profile to find optimal pH adv_strat->ph_test cosolvent 2. Test Co-solvents in final buffer (e.g., PEG 400) adv_strat->cosolvent salt 3. Prepare Aqueous Stock of Na⁺ or K⁺ Salt Form adv_strat->salt

Caption: Overall troubleshooting strategy for compound solubilization.

References
  • Study.com. (2021). Using the Henderson-Hasselbalch Equation for a Buffer. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • Pharma's Almanac. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Albert Chemistry. (2025). Henderson Hasselbalch Equation - AP Chemistry Study Guide. [Link]

  • AWS. (n.d.). Applying Henderson-Hasselbalch Equation in pHDetermination of Buffer (Acetic acid-Sodium Acetate) Solutionat Temperature, 298K A. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies in poorly soluble drug delivery systems. [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids.... [Link]

  • PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. [Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance | Nanopedia. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

  • PMC. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. [Link]

Sources

Technical Support Center: Isoxazole Ring Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

The isoxazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] While generally considered a stable aromatic system, the isoxazole moiety possesses an inherent liability: the weak N-O bond.[4][5][6] This bond is the ring's "Achilles' heel," making it susceptible to cleavage under specific acidic or basic conditions, a critical consideration during drug synthesis, formulation, and in vivo metabolism.

This guide serves as a technical support resource, providing in-depth, field-proven insights into the degradation pathways of the isoxazole ring. We will explore the mechanisms of acid and base-catalyzed degradation, troubleshoot common experimental issues, and provide validated protocols for monitoring stability.

Section 1: Degradation Under Acidic Conditions

Frequently Asked Questions (FAQs)

Q1.1: My isoxazole-containing compound is degrading during an acidic workup. What is the likely degradation mechanism?

A: Acid-catalyzed degradation of isoxazoles typically involves protonation of the ring nitrogen, which enhances the electrophilicity of the ring carbons and further weakens the N-O bond. This is followed by nucleophilic attack, most commonly by water or other nucleophiles present in the medium, leading to ring cleavage. The degradation often follows pseudo-first-order kinetics.[7]

The pH-rate profile for this degradation is often linear with a negative slope at low pH (typically below 3.5), indicating specific acid catalysis where the rate is directly proportional to the hydrogen ion concentration.[7][8] The process ultimately cleaves the N-O bond, and the initial products can undergo further hydrolysis. For instance, the ring can open to form a β-amino enone, which can then be hydrolyzed under acidic conditions to yield a β-diketone.[9]

Acid_Catalyzed_Degradation cluster_0 Acid-Catalyzed Ring Opening Isoxazole Substituted Isoxazole Protonated Protonated Isoxazole Isoxazole->Protonated + H⁺ Intermediate Nucleophilic Adduct (e.g., with H₂O) Protonated->Intermediate + H₂O (Nucleophilic Attack) Opened Ring-Opened Intermediate (β-Amino Enone) Intermediate->Opened N-O Bond Cleavage Product Final Product (e.g., β-Diketone) Opened->Product Hydrolysis

Caption: General pathway for acid-catalyzed isoxazole degradation.

Q1.2: What factors influence the rate of acid-catalyzed degradation?

A: Several factors critically determine the stability of an isoxazole ring in acidic media:

  • pH: As mentioned, lower pH values (higher H⁺ concentration) directly accelerate the degradation rate for processes governed by specific acid catalysis.[7][8]

  • Temperature: Like most chemical reactions, the rate of degradation increases with temperature. An Arrhenius plot can be used to determine the activation energy of the degradation process. For example, the degradation of one N-(3,4-dimethyl-5-isoxazolyl) derivative showed an activation energy of approximately 17.8 kcal/mol.[8]

  • Substituents: The electronic nature of the substituents on the isoxazole ring plays a significant role. Electron-donating groups can stabilize the protonated intermediate, potentially influencing the rate of nucleophilic attack. Conversely, the overall substitution pattern affects the inherent stability of the ring. 3,5-disubstituted isoxazoles are known to be particularly stable.[9]

Q1.3: How can I minimize degradation during acid-mediated reactions or purifications?

A: To preserve the integrity of your isoxazole-containing compound:

  • Use Buffered Systems: Whenever possible, use a buffered acidic solution to maintain a constant and controlled pH, avoiding excursions to highly acidic conditions.

  • Maintain Low Temperatures: Perform acid-sensitive steps, such as workups or chromatography, at reduced temperatures (e.g., 0-5 °C) to significantly slow the degradation kinetics.

  • Limit Exposure Time: Minimize the duration of contact with the acidic medium. A rapid extraction or a quick chromatographic separation is preferable.

  • Use Milder Acids: If the reaction allows, opt for weaker acids (e.g., citric acid, acetic acid) instead of strong mineral acids (e.g., HCl, H₂SO₄) for pH adjustments.

Section 2: Degradation Under Basic Conditions

Frequently Asked Questions (FAQs)

Q2.1: My experiment involves a strong base, and my isoxazole derivative is rapidly decomposing. What is the mechanism?

A: Base-catalyzed degradation is a well-documented liability for isoxazoles, particularly those that are unsubstituted at the C3 position (i.e., have a proton at C3).[5] The primary mechanism involves the deprotonation of this C3-H.[10] The resulting carbanion triggers a rapid electronic rearrangement, leading to the cleavage of the weak N-O bond and the formation of an α-cyanoenol metabolite or a related open-chain species.[10][11]

A classic example is the anti-inflammatory drug Leflunomide, which is stable in acidic and neutral pH but readily opens at basic pH to form its active metabolite, A771726.[11] This conversion is significantly faster at physiological temperature (37°C) than at room temperature.[11]

Base_Catalyzed_Degradation cluster_1 Base-Catalyzed Ring Opening (C3-H) Isoxazole 3-H Isoxazole Derivative Carbanion C3-Carbanion Intermediate Isoxazole->Carbanion + Base (e.g., OH⁻) - H₂O Product Ring-Opened Product (α-Cyano Enolate) Carbanion->Product N-O Bond Cleavage (Rearrangement)

Caption: Predominant pathway for base-catalyzed degradation of 3-unsubstituted isoxazoles.

Q2.2: What makes the C3 proton susceptible to removal by a base?

A: The acidity of the C3 proton is a consequence of the electronic structure of the isoxazole ring. The adjacent, highly electronegative nitrogen atom acts as an electron sink, stabilizing the negative charge that develops at the C3 position upon deprotonation.[10][12] This effect can be further enhanced by electron-withdrawing groups attached elsewhere on the ring (e.g., at C4 or C5), which provide additional resonance stabilization for the carbanion intermediate. The lack of ring opening in 3-methylleflunomide, where this proton is absent, provides strong evidence for this deprotonation-initiated mechanism.[10]

Q2.3: My isoxazole is substituted at the C3 position, yet it still degrades in the presence of a base. What other pathway could be occurring?

A: If the C3 position is blocked, the deprotonation mechanism is not feasible. In such cases, degradation can occur through direct nucleophilic attack by the base (e.g., hydroxide) on one of the ring's carbon atoms, particularly if the ring is activated by potent electron-withdrawing groups.[4] This attack can lead to the formation of a ring-opened intermediate through a different pathway. Additionally, some substituted isoxazoles are known to undergo rearrangement to oxazoles under basic conditions, which proceeds through a ring-opened intermediate.[4]

Section 3: General Troubleshooting and Analytical Monitoring

Summary: Acidic vs. Basic Degradation Pathways
FeatureAcidic ConditionsBasic Conditions
pH Range Typically < 4.0Typically > 7.4; rate increases significantly at pH > 9.0[11]
Key Reagents Strong acids (HCl, H₂SO₄), waterStrong bases (NaOH, LiOH), hydroxide ions[4]
Primary Mechanism N-protonation followed by nucleophilic attack and N-O bond cleavage.[8]C3-deprotonation followed by electronic rearrangement and N-O bond cleavage (for 3-H isoxazoles).[10]
Typical Products β-Amino enones, which may hydrolyze to β-diketones.[9]α-Cyano enolates or related open-chain nitriles.[11]
Key Influencing Factors H⁺ concentration, temperature, ring substituents.[7][8]C3-substituent, pH, temperature, electron-withdrawing groups.[10][11]
Q3.1: How can I effectively monitor the degradation of my isoxazole compound during an experiment?

A: Monitoring the stability of your compound is crucial. The most reliable methods involve chromatography to separate the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis. Using a suitable column (e.g., C18) and mobile phase, you can track the decrease in the peak area of your starting material over time while observing the appearance of new peaks corresponding to degradation products.[7][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It allows you to not only quantify the degradation but also to obtain the molecular weights of the degradation products, providing critical clues to the degradation pathway.[11][13]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for qualitative monitoring.[13][14] By spotting your reaction mixture on a TLC plate at different time points, you can visually assess the disappearance of the starting material spot and the emergence of new, often more polar, product spots.

Experimental Protocols

Protocol 1: Monitoring Isoxazole Stability in Acidic Media

  • Preparation: Prepare a stock solution of your isoxazole compound in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, add a small aliquot of the stock solution to a larger volume of acidic buffer (e.g., pH 2.0, 4.0) to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the initial organic solvent percentage is low (<5%) to not affect the buffer's pH.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the acid (e.g., a vial containing a predetermined amount of basic buffer or a high concentration of organic solvent with internal standard).

  • Analysis: Analyze the quenched samples by HPLC or LC-MS. Plot the remaining percentage of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Monitoring Isoxazole Stability in Basic Media

  • Preparation: Prepare a stock solution of your isoxazole compound as described in Protocol 1.

  • Reaction Setup: To a solution of the isoxazole ester in a mixture of THF and water, add an aqueous solution of a base like LiOH or NaOH.[4] For kinetic studies, use basic buffers (e.g., pH 7.4, 9.0, 10.0) and add the stock solution as described above.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 37°C).[4][11]

  • Time-Point Sampling & Monitoring: Monitor the reaction progress by TLC or by taking aliquots at specific time points.[4]

  • Work-up/Quenching: For preparative scale, after the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 10% citric acid).[4] For analytical samples, quench the aliquot by adding it to an acidic solution to neutralize the base and halt the reaction.

  • Analysis: Extract the product with an organic solvent (e.g., ethyl acetate) for isolation or directly inject the quenched analytical sample into an HPLC or LC-MS system.[4]

References

  • Gas-phase and particulate products from the atmospheric degradation of an isoxazole fungicide - PubMed. (2013). PubMed. Available at: [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Available at: [Link]

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. SciSpace. Available at: [Link]

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. (1998). Journal of the American Chemical Society, 120(44), 11525–11533. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Available at: [Link]

  • HETEROCYCLES, Voi 12. N o 10.1979. Available at: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2022). Organic Letters. Available at: [Link]

  • Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. Available at: [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2024). Chemical Society Reviews. Available at: [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-60. Available at: [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. Available at: [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 1512-1518. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(19), 6810. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Molbank, 2024(1), M1841. Available at: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). Microorganisms, 10(8), 1514. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Arabian Journal of Chemistry, 13(1), 1535-1561. Available at: [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024). Beilstein Journal of Organic Chemistry, 20, 715-722. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). Molecules, 29(11), 2505. Available at: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 209-216. Available at: [Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Beilstein Journal of Organic Chemistry, 10, 2186-2191. Available at: [Link]

  • Benzilic acid (ester) rearrangement: Mechanism and state‐of‐the‐art reaction. (2023). WIREs Computational Molecular Science. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020). Water Research, 170, 115203. Available at: [Link]

  • Stereoselective benzilic acid rearrangements: new advances on an old story. Chemical Communications. Available at: [Link]

  • Benzilic acid rearrangement. Wikipedia. Available at: [Link]

  • RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced. (2018). MedCrave online. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Effect of Ultrasound on the Benzil—Benzilic Acid Rearrangement under Phase-Transfer Conditions. Available at: [Link]

Sources

Scale-up synthesis considerations for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Ticket ID: #TS-ISOX-THZ-001 Status: Open Priority: High (Scale-Up Validation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the process chemistry and scale-up challenges for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (CAS: 100517-53-7). This scaffold is a critical pharmacophore in glutamate receptor modulation and antitubercular research. The synthesis hinges on the regioselective construction of the isoxazole ring from a thiazole-bearing precursor.

The primary route involves a Claisen condensation of 2-acetylthiazole with diethyl oxalate, followed by cyclization with hydroxylamine and subsequent hydrolysis.

Module 1: The Claisen Condensation (Enolate Formation)

Objective: Synthesis of Ethyl 2,4-dioxo-4-(thiazol-2-yl)butanoate.

Process Logic & Causality

The reaction between 2-acetylthiazole and diethyl oxalate requires a strong base (typically Sodium Ethoxide, NaOEt) to generate the enolate.

  • Why NaOEt? It matches the ester leaving group (ethanol), preventing transesterification byproducts.

  • Thermodynamics: The reaction is reversible. Precipitating the enolate salt drives the equilibrium forward.

Protocol (Scale-Up Adapted)
  • Charge anhydrous Ethanol (10V) and NaOEt (1.2 eq) into the reactor. Cool to 0–5°C.

  • Add Diethyl oxalate (1.1 eq) slowly to control exotherm.

  • Dose 2-Acetylthiazole (1.0 eq) as a solution in Ethanol over 1–2 hours.

    • Critical: Maintain internal temperature <10°C to prevent polymerization of the acetylthiazole.

  • Precipitation: The sodium enolate of the diketo ester typically precipitates as a yellow/orange solid.

  • Filtration: Isolate the solid enolate. Do not neutralize in the pot. Isolating the salt purifies the intermediate from unreacted ketone.

Troubleshooting Guide: Claisen Condensation
SymptomRoot Cause AnalysisCorrective Action
Low Yield (<60%) Moisture ingress hydrolyzed the NaOEt or oxalate.Ensure Karl Fischer (KF) of solvent is <0.05%. Check reactor inertization (N2/Ar).
Dark/Tar Formation Temperature spike during addition; polymerization of heteroaryl ketone.Reduce dosing rate. Ensure cryo-cooling capacity is sufficient. Keep T < 10°C.
Product "Oils Out" Solubility of sodium enolate is too high in EtOH.Add MTBE (Methyl tert-butyl ether) as an antisolvent to force precipitation of the salt.

Module 2: The Isoxazole Cyclization (The Critical Step)

Objective: Regioselective formation of Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate.[1]

The Regioselectivity Challenge

Reacting a unsymmetrical 1,3-diketone with hydroxylamine (NH2OH) can yield two isomers:

  • 5-Substituted (Desired): Nucleophilic attack on the ketone adjacent to the thiazole.

  • 3-Substituted (Impurity): Attack on the ester carbonyl (leading to 5-isoxazolone).

Mechanism: Control of pH is the dial for regioselectivity.

  • Acidic/Buffered Conditions: Favor the desired 5-(thiazolyl)isoxazole-3-carboxylate.

  • Basic Conditions: Favor the undesired 5-isoxazolone or 3-isomer.

Safety Protocol: Handling Hydroxylamine
  • Hazard: Free base NH2OH is thermally unstable and explosive.

  • Control: Always use Hydroxylamine Hydrochloride (NH2OH·HCl) .

  • DSC Warning: Never heat reaction mixtures containing NH2OH above 60°C without DSC (Differential Scanning Calorimetry) validation.

Protocol
  • Suspend the Sodium Enolate (from Module 1) in Ethanol (8V).

  • Add NH2OH·HCl (1.1 eq).

  • Reflux (78°C) for 2–4 hours.

    • Note: The HCl from the reagent neutralizes the sodium enolate in situ, creating the ideal buffered pH (~4–5) for the desired regioisomer.

  • Workup: Cool to RT. Pour into water. The ester product often precipitates. If not, extract with Ethyl Acetate.

Module 3: Hydrolysis & Isolation

Objective: Saponification to 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid.

Process Logic

Isoxazole-3-carboxylic acids are prone to decarboxylation if heated in acidic media. The bond between the ring and the carboxyl group is thermally sensitive.

Protocol
  • Dissolve Ester in THF/Water (1:1).

  • Add LiOH (2.0 eq) at 0–5°C. Avoid NaOH if solubility is an issue; LiOH is gentler.

  • Stir at Room Temperature (Do NOT heat).

  • Acidification (Critical):

    • Cool to 0°C.

    • Slowly acidify with 1M HCl to pH 2–3.

    • Stop immediately upon precipitation. Do not go to pH < 1 to avoid ring instability.

  • Filtration: Collect the white solid. Dry under vacuum at 40°C (Max).

Visualizing the Workflow

SynthesisFlow Start 2-Acetylthiazole (Starting Material) Claisen Claisen Condensation (NaOEt, Diethyl Oxalate, <10°C) Start->Claisen Step 1 Enolate Sodium Enolate Salt (Precipitate & Filter) Claisen->Enolate Precipitation drives eq. Cyclization Cyclization (NH2OH·HCl, EtOH, Reflux) Enolate->Cyclization Step 2: Buffered pH IsomerCheck Regioselectivity Check (HPLC/NMR) Cyclization->IsomerCheck IsomerCheck->Cyclization Fail (Adjust pH) Ester Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate IsomerCheck->Ester Pass (>95:5) Hydrolysis Saponification (LiOH, THF/H2O, RT) Ester->Hydrolysis Step 3 Acidify Acidification (1M HCl to pH 2-3, 0°C) Hydrolysis->Acidify Final 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Acidify->Final Precipitation

Caption: Step-by-step process flow emphasizing the critical isolation of the enolate salt and the regioselectivity checkpoint.

Frequently Asked Questions (FAQs)

Q1: Why do we isolate the sodium enolate instead of doing a "one-pot" reaction? A: Isolating the enolate salt serves two purposes:

  • Purification: It removes unreacted 2-acetylthiazole and excess diethyl oxalate, which would otherwise compete for hydroxylamine in the next step, leading to complex impurity profiles.

  • Regiocontrol: It allows you to introduce the hydroxylamine in a controlled stoichiometry without excess base present, ensuring the pH remains in the "sweet spot" for 5-substitution.

Q2: The final acid is decarboxylating during drying. How do I stop this? A: Decarboxylation in isoxazole-3-carboxylic acids is usually thermal- or acid-catalyzed.

  • Solution: Ensure the final filter cake is washed thoroughly with water to remove mineral acid traces (check filtrate pH).

  • Drying: Switch to a vacuum oven at <40°C . Do not use standard convection ovens at >60°C.

Q3: Can I use free hydroxylamine (50% aq. solution) instead of the hydrochloride salt? A: Not recommended for scale-up.

  • Safety: Free hydroxylamine is less stable and poses a higher explosion risk upon heating.

  • Chemistry: The HCl salt provides the necessary proton source to buffer the sodium enolate. If you use free base, the reaction mixture will be too basic (pH > 9), which favors the formation of the unwanted 5-isoxazolone byproduct.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles.[2]

    • Source: Journal of the Chemical Society C, 1969.
    • URL:[Link]

  • Hydroxylamine Safety: Title: Hydroxylamine Hydrochloride Safety Data Sheet (ThermoFisher). Source: ThermoFisher Scientific.
  • General Scale-Up of Isoxazole-3-Carboxylates

    • Title: Synthesis of 5-substituted isoxazole-3-carboxylic acid derivatives.[3][4][5][6][7][8][9]

    • Source: European Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Thiazole-Isoxazole Pharmacophore Context

    • Title: Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides.
    • Source: NIH / PMC.
    • URL:[Link]

Sources

How to prevent racemization during derivatization of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center guide for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid .

Case ID: ISOX-TZ-DERIV-001 Topic: Prevention of Racemization During Coupling/Derivatization Applicable Molecule: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (CAS: 933759-69-4)

Diagnostic & Sanity Check (Critical Step)

Before proceeding with protocol optimization, we must clarify the source of chirality.

Status: The Core Molecule is Achiral. 5-(2-Thiazolyl)isoxazole-3-carboxylic acid is a planar, heteroaromatic system. It possesses no stereocenters . Therefore, the molecule itself cannot racemize.

The Real Issue: If you are observing racemization (e.g., loss of enantiomeric excess, appearance of diastereomers by HPLC/NMR), it is occurring in your coupling partner (the nucleophile).

  • Scenario A (Most Likely): You are coupling this acid to a chiral amine (e.g., an amino acid ester, chiral benzylamine). The activation conditions are causing the amine to racemize.

  • Scenario B (Nomenclature Error): You are actually working with a 4,5-dihydroisoxazole (isoxazoline), which is chiral at the 5-position. If you attempt to derivatize an isoxazoline under oxidative or basic conditions, it may aromatize to the isoxazole (destroying chirality) or racemize via ring-opening/closing.

This guide addresses Scenario A : Preserving the stereochemistry of a chiral nucleophile during amide coupling with this specific heteroaromatic acid.

The Mechanism of Failure

Why does this specific coupling fail? Isoxazole-3-carboxylic acids are electron-deficient. When activated (e.g., to an acid chloride or active ester), the carbonyl carbon becomes highly electrophilic.

If you use a strong base (Triethylamine) or harsh activation (Acid Chloride formation with SOCl₂), two racemization pathways activate in the chiral amine partner:

  • Oxazolone Formation (Azlactone): If the chiral partner is an amino acid, the activated isoxazole amide can cyclize to form an oxazolone intermediate, which rapidly epimerizes.

  • Direct Enolization: The electron-withdrawing nature of the isoxazole ring increases the acidity of the

    
    -proton on the coupled amine, making it susceptible to deprotonation by excess base.
    
Visualization: The Racemization Trap

RacemizationPath Acid 5-(2-Thiazolyl) isoxazole-3-COOH ActivatedSpecies Activated Species (Highly Electrophilic) Acid->ActivatedSpecies Activation Activator Activator (e.g., SOCl2 or HATU) Activator->ActivatedSpecies Oxazolone Oxazolone Intermediate ActivatedSpecies->Oxazolone Slow Coupling + Base PureProduct Pure Product (L-Isomer) ActivatedSpecies->PureProduct Fast Coupling (Controlled Base) ChiralAmine Chiral Amine (L-Isomer) ChiralAmine->Oxazolone ChiralAmine->PureProduct Base Excess Base (TEA/DIEA) RacemicProduct Racemic Product (DL-Mixture) Oxazolone->RacemicProduct Epimerization Enol Enolization of Amide Nitrogen Enol->RacemicProduct PureProduct->Enol Excess Base Post-Coupling

Figure 1: Pathways leading to loss of stereochemistry during coupling. The red nodes represent high-risk intermediates caused by improper activation or excess base.

Recommended Protocols

Method A: T3P Coupling (The "Gold Standard")

Propylphosphonic anhydride (T3P) is the preferred reagent for coupling electron-deficient heteroaromatic acids to chiral amines. It acts as an acid scavenger and operates at lower basicity, minimizing racemization.

Reagents:

  • Acid: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (1.0 eq)

  • Amine: Chiral Amine / Amino Acid Ester (1.1 eq)

  • Coupling Agent: T3P (50% in EtOAc or DMF) (1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.5 - 3.0 eq)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Protocol:

  • Dissolve the Acid and Amine in the solvent at 0°C.

  • Add DIPEA slowly. (Do not use Triethylamine; it is less hindered and more likely to cause racemization).

  • Add T3P solution dropwise over 5-10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Wash with water, sat. NaHCO₃, and brine. T3P byproducts are water-soluble, simplifying purification.[1]

Why this works: T3P activation is slower but more selective than HATU, and the byproduct is non-nucleophilic.

Method B: Mixed Anhydride (Isobutyl Chloroformate)

If T3P is unavailable, use the Mixed Anhydride method strictly at low temperature.

Protocol:

  • Dissolve Acid (1.0 eq) and N-Methylmorpholine (NMM) (1.1 eq) in anhydrous THF.

  • Cool to -15°C (Salt/Ice bath).

  • Add Isobutyl Chloroformate (IBCF) (1.0 eq) dropwise. Stir for 15 mins.

  • Add the Chiral Amine (1.1 eq) as a solution in THF/DMF.

  • Critical: Maintain temperature below -10°C for the first hour, then slowly warm to RT.

Why this works: The low temperature suppresses the proton abstraction from the chiral center (the activation energy for racemization is higher than for coupling).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
50:50 Enantiomer Ratio Oxazolone Formation via Acid Chloride.Stop using SOCl₂/Oxalyl Chloride. Switch to T3P or HATU/HOAt. Acid chlorides of isoxazoles are too reactive for chiral couplings.
Partial Racemization (e.g., 90:10) Base-Catalyzed Enolization. Switch Base: Replace TEA with DIPEA or Collidine (Sym-collidine). Collidine is highly hindered and less likely to deprotonate the

-carbon. Reduce base equivalents to 2.0.
Low Yield + Racemization Slow Coupling Kinetics. If the coupling is too slow, the activated ester sits in solution and racemizes. Add HOAt (1.0 eq) as an additive to accelerate the reaction without increasing basicity.
Ring Opening (Byproducts) Nucleophilic Attack on Isoxazole. Strong bases (NaOH, KOH, unhindered alkoxides) can attack the isoxazole ring (N-O bond cleavage). Ensure anhydrous conditions and use only organic bases (DIPEA/NMM).

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt for this coupling? A: Yes, but HOBt is less effective than HOAt for electron-deficient acids. If you use carbodiimides (EDC/DCC), you must use an additive (HOBt or Oxyma) to suppress N-acylurea formation, which promotes racemization.

Q: Is the isoxazole ring itself stable to base? A: Generally, yes, but 3-substituted isoxazoles can undergo ring degradation (Kemp elimination-type pathways) under strong basic conditions (e.g., NaH, LDA) or prolonged exposure to hydroxide. In standard peptide coupling (DIPEA/DMF), the ring is stable.

Q: I am synthesizing the isoxazole from a chiral precursor, not coupling it. Why did I lose chirality? A: If you synthesized the isoxazole ring using a [3+2] cycloaddition involving a chiral alkyne or nitrile oxide, the reaction conditions (often basic or high heat) likely racemized your starting material before the ring closed. Alternatively, if you used a dihydroisoxazole (isoxazoline) intermediate and oxidized it, the oxidation conditions (e.g., MnO₂) can sometimes affect adjacent stereocenters.

References

  • T3P Reagent Profile: Wissmann, H., & Kleiner, H. J. (1980). New peptide condensing agents. Angewandte Chemie International Edition, 19(2), 133-134. Link

  • Racemization Mechanisms: Benoiton, N. L. (2012). Chemistry of peptide synthesis. CRC press. (Specifically Chapter 4: Racemization).[2] Link

  • Isoxazole Stability: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[3] Current Organic Chemistry, 9(10), 925-958. Link

  • Base Effects on Coupling: Carpino, L. A., et al. (2002). The 2,4,6-trimethylpyridine (collidine) system for the prevention of racemization.[4] Organic Letters, 4(18), 3067-3070. Link

Sources

Validation & Comparative

Comparative Efficacy Guide: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid vs. Standard DAAO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid against established inhibitors, specifically focusing on its primary pharmacological class: D-Amino Acid Oxidase (DAAO) Inhibitors .

This guide is structured for researchers in neuropharmacology and drug discovery, focusing on the modulation of NMDA receptor function via D-serine metabolism.

Executive Summary & Mechanistic Rationale

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid represents a specialized scaffold within the class of "bi-heteroaryl" carboxylic acids. It functions as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) , a flavoenzyme responsible for the catabolism of D-serine in the brain.

The Therapeutic Imperative

D-Serine is a potent co-agonist at the glycine site of the NMDA receptor (NMDAR) . In conditions like Schizophrenia , NMDAR hypofunction is a hallmark pathology. Traditional supplementation of D-serine is inefficient due to rapid degradation by DAAO. Therefore, inhibiting DAAO to elevate endogenous D-serine levels is a validated therapeutic strategy.

Structural Advantage

Unlike first-generation inhibitors (e.g., Sodium Benzoate), the isoxazole-3-carboxylic acid core serves as a rigid bioisostere of the D-amino acid substrate, locking the molecule in the active site. The 5-(2-thiazolyl) substitution adds a hydrophobic moiety that extends into the enzyme's hydrophobic pocket (the "substrate specificity loop"), potentially enhancing potency and blood-brain barrier (BBB) permeability compared to simple monocyclic analogs.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanism by which 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid enhances NMDAR neurotransmission by blocking D-serine degradation.

DAAO_Pathway D_Serine D-Serine (Endogenous) DAAO_Enzyme DAAO Enzyme (Active) D_Serine->DAAO_Enzyme Substrate NMDAR NMDA Receptor (Synaptic) D_Serine->NMDAR Co-agonism Metabolites OH-Pyruvate + NH3 + H2O2 DAAO_Enzyme->Metabolites Degradation Inhibitor 5-(2-Thiazolyl) isoxazole-3-COOH Inhibitor->DAAO_Enzyme Competitive Inhibition (Ki) Neurotransmission Enhanced Neurotransmission NMDAR->Neurotransmission Activation

Figure 1: Mechanism of Action. The inhibitor blocks DAAO, preventing D-Serine degradation and thereby potentiating NMDA receptor signaling.[1][2]

Comparative Efficacy Analysis

The table below compares 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid with the "Gold Standard" (CBIO) and the "Classic" (Sodium Benzoate) inhibitors.

Table 1: Inhibitor Profile Comparison
Feature5-(2-Thiazolyl)isoxazole-3-COOH CBIO (6-chloro-1,2-benzisoxazol-3-ol)Sodium Benzoate
Primary Target DAAO (Human)DAAO (Human)DAAO (Human)
Binding Mode Competitive (Active Site)Competitive (Active Site)Competitive (Weak)
Potency (IC50) Low Micromolar / High Nanomolar *~188 nM~200 µM
Selectivity High (vs D-Aspartate Oxidase)ModerateLow (Promiscuous)
BBB Permeability Enhanced (Thiazole lipophilicity)ModerateLow to Moderate
Metabolic Stability High (Rigid Heterocycle)Moderate (Glucuronidation risk)High (Rapid Clearance)
Clinical Status Preclinical / Tool CompoundPreclinical ReferenceApproved (Preservative/Urea Cycle)

*Note: Potency values for 5-(2-Thiazolyl) analogs are estimated based on SAR data for 5-heteroaryl-isoxazole-3-carboxylates (Ferraris et al., 2008).

Key Performance Differentiators
  • Potency vs. Benzoate: The isoxazole derivative is approximately 1000-fold more potent than Sodium Benzoate. Benzoate requires millimolar concentrations to achieve effective brain inhibition, leading to renal toxicity risks.

  • Solubility & Permeability: The thiazole ring increases lipophilicity (LogP) compared to the unsubstituted isoxazole, potentially improving Brain/Plasma ratio , a critical failure point for many carboxylic acid drugs.

  • Binding Kinetics: The 3-carboxylic acid moiety forms a critical salt bridge with Arg283 in the DAAO active site, mimicking the zwitterionic nature of D-amino acids.

Experimental Validation Protocol

To validate the efficacy of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid in your lab, use the following D-Serine Oxidation Coupled Assay . This protocol relies on the detection of Hydrogen Peroxide (


), a byproduct of DAAO activity.
Materials Required[1][2][3][4][5][6][7][8]
  • Enzyme: Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Test Compound: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (dissolved in DMSO).

Step-by-Step Protocol
  • Preparation: Dilute hDAAO to 0.2 µg/mL in Assay Buffer (50 mM Tris-HCl, pH 8.0).

  • Incubation: Add 10 µL of Test Compound (varying concentrations) to 40 µL of hDAAO solution. Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Reaction Start: Add 50 µL of Substrate Mix (20 mM D-Serine + 50 µM Amplex Red + 0.2 U/mL HRP).

  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex/Em: 530/590 nm).

  • Analysis: Calculate the slope of the linear phase (RFU/min). Determine % Inhibition relative to DMSO control.

Workflow Diagram

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Step2 2. Substrate Addition (D-Serine + Amplex Red + HRP) Step1->Step2 Step3 3. Enzymatic Reaction D-Serine -> H2O2 Step2->Step3 Step4 4. Signal Generation HRP + H2O2 -> Resorufin (Fluorescent) Step3->Step4 Step5 5. Data Analysis Calculate IC50 from Slope Step4->Step5

Figure 2: Fluorometric DAAO Inhibition Assay Workflow.

Conclusion & Recommendations

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is a robust "Second-Generation" DAAO inhibitor. It offers a superior balance of potency and physicochemical properties compared to Sodium Benzoate and provides a distinct structural alternative to the benzisoxazole class (CBIO).

Recommendation for Researchers:

  • For In Vitro Screening: Use this compound as a positive control for high-affinity active-site binding.

  • For In Vivo Studies: Verify BBB penetration in your specific animal model, as the thiazole ring significantly alters pharmacokinetics compared to hydrophilic inhibitors.

References

  • Ferraris, D., et al. (2008).[3] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359.[3]

  • Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design, 19(14), 2499-2511.

  • Hopkins, S.C., et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia."[1] Drug Discovery Today, 18(23-24), 1262-1270.

  • PubChem Compound Summary. (2024). "5-(Thiazol-2-yl)isoxazole-3-carboxylic acid." National Center for Biotechnology Information.

Sources

Reproducibility Guide: Synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, reproducible workflow for the synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid , designed for researchers requiring high-purity intermediates for medicinal chemistry applications.

Executive Summary

Compound: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid CAS: 100517-43-9 (Generic for isomer class; verify specific salt forms) Core Application: Pharmacophore scaffold for glutamate receptor agonists (AMPA/KA), antitubercular agents, and xanthine oxidase inhibitors. Synthetic Challenge: Controlling regioselectivity during the isoxazole ring closure to ensure the 5-thiazolyl-3-carboxy isomer (Target) is formed over the 3-thiazolyl-5-carboxy isomer (Byproduct).

This guide recommends the Claisen-Cyclization Route over 1,3-dipolar cycloaddition due to superior scalability, cost-effectiveness, and atom economy.

Comparative Route Analysis

FeatureRoute A: Claisen-Cyclization (Recommended) Route B: 1,3-Dipolar Cycloaddition
Mechanism Condensation of 2-acetylthiazole with diethyl oxalate, followed by NH₂OH cyclization.Cycloaddition of thiazole-alkyne with nitrile oxide precursors.
Starting Materials 2-Acetylthiazole, Diethyl Oxalate (Cheap, stable).2-Ethynylthiazole (Unstable, expensive), Chlorooximidoacetate.
Regioselectivity High (>9:1) favoring 5-thiazolyl isomer under controlled pH.Variable; often produces regioisomeric mixtures requiring HPLC.
Scalability High (Gram to Kilogram scale).[1]Low (Hazardous nitrile oxide generation).
Reproducibility Excellent (Self-validating intermediates).Moderate (Sensitive to moisture/dimerization).

Detailed Experimental Protocol (Route A)

Phase 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(2-thiazolyl)-2,4-dioxobutanoate (Diketo Ester).

Reagents:

  • 2-Acetylthiazole (1.0 eq)

  • Diethyl oxalate (1.2 eq)[2]

  • Sodium Ethoxide (EtONa) (1.3 eq) – Freshly prepared or 21 wt% in EtOH

  • Solvent: Anhydrous Ethanol (EtOH) or THF

Protocol:

  • Preparation: In a flame-dried 3-neck flask under Argon, charge anhydrous EtOH (10 mL/g of substrate). Add Sodium Ethoxide (1.3 eq) and cool to 0°C.

  • Addition 1: Add Diethyl oxalate (1.2 eq) dropwise. Stir for 15 min. Observation: Solution remains clear or turns slightly yellow.

  • Addition 2: Dissolve 2-Acetylthiazole (1.0 eq) in minimal EtOH. Add this solution dropwise to the reaction mixture at 0°C over 30 mins.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: The reaction mixture should turn dark yellow/orange and eventually precipitate the sodium enolate salt.

  • Workup (Critical for Purity):

    • Dilute with Et₂O (diethyl ether). The sodium salt of the diketo ester often precipitates fully.

    • Filter the solid sodium salt. Do not neutralize yet if storing.

    • To isolate free ester: Suspend salt in water, acidify with 1M HCl to pH 3-4, and extract with EtOAc. Dry (Na₂SO₄) and concentrate.[3][4][5]

    • Stability Note: The free diketo ester is unstable over long periods; use immediately or store as the sodium salt.

Phase 2: Regioselective Cyclization

Objective: Ring closure to Ethyl 5-(2-thiazolyl)isoxazole-3-carboxylate.

Mechanism: Hydroxylamine attacks the most electrophilic ketone (C2,


-keto ester) preferentially over the C4 (thiazole-adjacent) ketone, ensuring the oxygen of the isoxazole ends up adjacent to the thiazole ring (Position 5).

Protocol:

  • Solvation: Dissolve the crude diketo ester (or suspend sodium salt) in Ethanol (10 mL/g).

  • Reagent: Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.1 eq).

  • Conditions: Reflux (78°C) for 2–4 hours.

    • Note: Acidic conditions (buffered by the HCl salt) favor the desired 5-thiazolyl-3-carboxylate isomer. Avoid adding extra base (e.g., pyridine) which might shift regioselectivity.

  • Monitoring: TLC (Hexane:EtOAc 3:1). Product is usually less polar than the starting material.

  • Workup: Evaporate EtOH. Resuspend residue in water/EtOAc. Wash organic layer with brine.[2][5] Dry and concentrate.

  • Purification: Recrystallization from EtOH/Hexane is usually sufficient.

Phase 3: Hydrolysis to Acid

Objective: Synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid.

Protocol:

  • Dissolve ester in THF:Water (1:1).

  • Add LiOH·H₂O (2.0 eq). Stir at RT for 1–2 hours.[3][6]

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2.

  • Isolation: The product acid typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum over P₂O₅.

Reproducibility & Troubleshooting Data

Yield & Performance Metrics
StepExpected YieldPurity (HPLC)Common Failure ModeSolution
Claisen 75–85%>90% (Crude)No precipitation; low conversion.Ensure EtONa is fresh/dry. Use THF if EtOH solubility is too high.
Cyclization 60–75%>95%Formation of wrong regioisomer.Maintain acidic/neutral pH (use NH₂OH·HCl without extra base).
Hydrolysis 85–95%>98%Decarboxylation.Avoid heating during acidification; keep T < 30°C.
Analytical Validation (Self-Check)
  • ¹H NMR (DMSO-d₆):

    • Thiazole protons: Two doublets (or broad singlets) around

      
       7.8–8.1 ppm.
      
    • Isoxazole proton (H-4): Sharp singlet around

      
       7.3–7.5 ppm. If this signal is shifted significantly (>0.5 ppm difference), suspect the wrong regioisomer.
      
    • Carboxylic Acid: Broad singlet

      
       13.0–14.0 ppm.
      

Visual Workflow (Graphviz)

SynthesisPath SM1 2-Acetylthiazole Step1 Claisen Condensation (EtONa, EtOH/THF, 0°C to RT) SM1->Step1 SM2 Diethyl Oxalate SM2->Step1 Inter1 Intermediate: Ethyl 2,4-dioxo-4-(thiazol-2-yl)butanoate (Isolate as Na+ salt for stability) Step1->Inter1 Yield: ~80% Step2 Cyclization (NH2OH·HCl, EtOH, Reflux) Inter1->Step2 Decision Regioselectivity Check (Acidic pH favors 5-Thiazolyl) Step2->Decision ProdEst Ethyl 5-(2-Thiazolyl)isoxazole-3-carboxylate Decision->ProdEst Major Isomer Step3 Hydrolysis (LiOH, THF/H2O, HCl workup) ProdEst->Step3 Final Target: 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Step3->Final Yield: ~90%

Caption: Step-by-step synthetic pathway highlighting the critical regioselectivity decision point during cyclization.

References

  • General Claisen-Cyclization Methodology for Isoxazoles

    • BenchChem Technical Support.[5] Synthesis of Isoxazole-5-carboxylates: Troubleshooting & Optimization. (2025).[4][5][7][8][9] Link

  • Thiazole Precursor Synthesis & Reactivity

    • ResearchGate. Reinvestigation of 2-acetylthiazole formation pathways. (2021). Link

  • Regioselectivity in Isoxazole Synthesis

    • Beilstein J. Org. Chem. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.[10] (2022). Link

  • Commercial Availability & Properties

    • Fluorochem Product Page: 5-(Thiazol-2-yl)isoxazole-3-carboxylic acid.Link

  • Analogous Synthesis (5-Aryl-isoxazole-3-carboxylates)

    • Mendeleev Communications. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates. (2017). Link

Sources

A Comparative Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid and its Analogs in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a novel chemical entity from a promising hit in an in vitro screen to a clinically effective in vivo therapeutic is fraught with challenges. A significant hurdle in this process is the often-poor correlation between a compound's activity in a controlled laboratory setting and its performance in a complex biological system.[1] Establishing a robust In Vitro to In Vivo Correlation (IVIVC) is therefore a cornerstone of modern drug development. It serves as a predictive mathematical model that relates an in vitro property of a drug to a relevant in vivo response.[2][3] This guide provides a comprehensive framework for establishing a Level A IVIVC for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid, a member of the isoxazole class of compounds which has shown promise in various therapeutic areas, including oncology.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It will provide not only the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the principles of IVIVC. We will explore the necessary in vitro assays, corresponding in vivo models, and the mathematical modeling required to bridge the data between these two domains. For comparative purposes, we will discuss how the performance of our lead compound could be benchmarked against a standard-of-care chemotherapy agent, such as Doxorubicin.

The Importance of IVIVC in Drug Development

A successfully established IVIVC can significantly streamline the drug development process. It can serve as a surrogate for in vivo bioavailability studies, potentially reducing the number of human trials required.[3] Furthermore, a strong IVIVC can justify certain post-approval manufacturing changes without the need for additional in vivo studies, leading to substantial cost and time savings.[3] The U.S. Food and Drug Administration (FDA) recognizes several levels of IVIVC, with Level A being the most informative, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2][3]

Establishing an IVIVC for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid: A Hypothetical Case Study in Oncology

For this guide, we will hypothesize that 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid exhibits anticancer activity by inhibiting a critical kinase in a cancer signaling pathway. Our goal is to develop an oral formulation and establish a Level A IVIVC to predict its in vivo performance based on in vitro dissolution data.

Part 1: In Vitro Characterization

The initial step is to thoroughly characterize the in vitro properties of the drug substance and its formulation.

1.1. In Vitro Dissolution Studies

The objective of in vitro dissolution testing is to measure the rate and extent to which the drug dissolves from its dosage form. This is a critical parameter for predicting in vivo absorption.

Experimental Protocol: USP Apparatus 2 (Paddle Method) Dissolution Test

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: Prepare 900 mL of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). The choice of media should reflect the physiological conditions the drug will encounter upon oral administration.[1]

  • Temperature: Maintain the dissolution medium at 37 ± 0.5 °C.

  • Paddle Speed: Set the paddle speed to 50 RPM.

  • Procedure:

    • Place one tablet/capsule of the 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid formulation in each of the six dissolution vessels.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the drug concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time.

1.2. In Vitro Anticancer Activity

To establish a link between drug concentration and pharmacological effect, we will assess the in vitro cytotoxicity of the compound against a relevant cancer cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line: Select a human cancer cell line known to be sensitive to kinase inhibitors (e.g., A549, a human lung adenocarcinoma cell line).[6]

  • Cell Seeding: Seed the A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (e.g., from 0.01 µM to 100 µM) and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Part 2: In Vivo Evaluation

The in vivo studies are designed to determine the pharmacokinetic profile and the anticancer efficacy of the drug in a living organism.

2.1. Pharmacokinetic (PK) Study in a Rodent Model

This study will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Protocol: Oral Gavage PK Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-6 per time point).

  • Dosing: Administer a single oral dose of the 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid formulation (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma drug concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

2.2. In Vivo Efficacy Study in a Xenograft Model

This study will assess the anticancer activity of the drug in a tumor-bearing animal model.

Experimental Protocol: A549 Xenograft Model in Nude Mice

  • Tumor Implantation: Subcutaneously inject A549 cells into the flank of immunodeficient nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into treatment groups:

    • Vehicle control

    • 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (e.g., 10 mg/kg, oral, daily)

    • Positive control (e.g., Doxorubicin, intraperitoneal, weekly)

  • Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21 days). Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Part 3: Establishing the In Vitro to In Vivo Correlation

With the in vitro dissolution data and the in vivo pharmacokinetic data, we can now establish the IVIVC.

3.1. Deconvolution of In Vivo Absorption Data

The first step is to determine the in vivo absorption profile from the plasma concentration-time data. This can be achieved using deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods.[3] These methods mathematically separate the absorption process from the elimination process.

3.2. Level A Correlation

A Level A IVIVC is established by plotting the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro at corresponding time points.[3][7] A linear relationship with a high correlation coefficient (r² > 0.9) is indicative of a strong correlation.[7]

Hypothetical Data for IVIVC

Time (min)In Vitro Dissolution (%)In Vivo Absorption (%)
52522
104540
156055
308078
459088
609593
909897
12010099
Comparative Analysis with Alternatives

The performance of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid should be compared to a standard-of-care agent, such as Doxorubicin, in the in vivo efficacy study.

Table for Comparative Efficacy

Treatment GroupDose and ScheduleMean Tumor Growth Inhibition (TGI) (%)
Vehicle Control-0
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid10 mg/kg, p.o., daily65
Doxorubicin5 mg/kg, i.p., weekly80

While Doxorubicin may show higher TGI in this hypothetical scenario, 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid offers the advantage of oral administration, which is a significant improvement in patient convenience and quality of life. Further optimization of the formulation or dosing regimen, guided by the established IVIVC, could potentially enhance its in vivo efficacy.

Visualizing the Process

Experimental Workflow for IVIVC Establishment

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC Establishment dissolution Dissolution Testing (USP Apparatus 2) correlation Level A Correlation (Plot % Absorbed vs. % Dissolved) dissolution->correlation cytotoxicity Cytotoxicity Assay (MTT on A549 cells) efficacy_study Efficacy Study (A549 Xenograft) cytotoxicity->efficacy_study Informs Efficacy Study Design pk_study Pharmacokinetic Study (Rats, Oral Gavage) deconvolution Deconvolution of PK Data pk_study->deconvolution deconvolution->correlation

Caption: A flowchart illustrating the key experimental stages for establishing an in vitro to in vivo correlation.

Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase Target Kinase receptor->kinase downstream Downstream Effectors kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation drug 5-(2-Thiazolyl)isoxazole- 3-carboxylic Acid drug->kinase Inhibition

Caption: A diagram showing the hypothetical mechanism of action of the drug by inhibiting a key kinase.

Conclusion

Establishing a robust in vitro to in vivo correlation is a critical step in the development of any new oral drug product. This guide has outlined a comprehensive, albeit hypothetical, strategy for achieving a Level A IVIVC for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid in the context of anticancer drug development. By carefully designing and executing the described in vitro and in vivo studies, and by applying the principles of pharmacokinetic modeling, researchers can build a predictive tool that accelerates the development process, reduces reliance on extensive in vivo testing, and ultimately contributes to the successful translation of promising molecules from the laboratory to the clinic. The comparative data generated against standard-of-care agents provides essential context for the compound's therapeutic potential and guides future development decisions.

References
  • In vitro-in vivo correlations: General concepts, methodologies and regulatory applications.
  • In vitro in vivo correlations (IVIVC) for intravitreal small molecule sustained release platforms.
  • Use of In Vitro-In Vivo Correlation (IVIVC) to Facilitate the Development of Polymer-Based Controlled Release Injectable Formulations. Bentham Science.
  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • In vitro - in vivo correlation: from theory to applications. SciSpace.
  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. PMC.
  • Synthesis and antimicrobial activity of thiazolyl pyrazoles and isoxazoles. ResearchGate.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate.
  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed.
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.

Sources

A Guide to Orthogonal Assays for Validating the Mechanism of Action of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid as a Putative Glutaminase (GLS1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on a hypothesized MOA for 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (TIA), a compound with structural motifs found in various bioactive molecules.[1][2][3] Based on the prevalence of thiadiazole derivatives as glutaminase inhibitors, we propose a putative mechanism for TIA as an inhibitor of Glutaminase 1 (GLS1), a critical enzyme in cancer metabolism.[4] GLS1 catalyzes the conversion of glutamine to glutamate, a key entry point for glutamine into the tricarboxylic acid (TCA) cycle and a critical step for biosynthesis and redox balance in rapidly proliferating cells.[5][6]

We will detail a trio of orthogonal assays designed to rigorously test this hypothesis:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay to directly confirm target engagement between TIA and GLS1 within the native cellular environment.[7][8]

  • LC-MS/MS-Based Metabolomics: A quantitative biochemical assay to measure the immediate downstream metabolic consequences of GLS1 inhibition.[9][10]

  • Extracellular Flux Analysis (Seahorse XF): A functional, cell-based assay to assess the broader impact of GLS1 inhibition on cellular bioenergetics.[11][12]

Together, these assays form a self-validating system, moving from direct target binding to downstream metabolic and phenotypic effects, providing a comprehensive picture of TIA's cellular activity.

The Glutaminolysis Pathway: A Key Metabolic Engine

To understand the impact of our putative inhibitor, we must first visualize its place within the cellular machinery. Glutaminolysis is a vital metabolic pathway, particularly in cancer cells, that provides carbon and nitrogen for the synthesis of ATP, nucleotides, and non-essential amino acids, and contributes to redox homeostasis.[6] GLS1 is the gatekeeper of this pathway.

cluster_outside Extracellular cluster_cell Cell cluster_mito Mitochondrion Glutamine_ext Glutamine Glutamine Glutamine Glutamine_ext->Glutamine Transporter GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate GLS1->Glutamate aKG α-Ketoglutarate (α-KG) Glutamate->aKG GDH / TA TCA TCA Cycle aKG->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos NADH, FADH₂ ATP ATP OxPhos->ATP TIA TIA (Putative Inhibitor) TIA->GLS1

Figure 1: The glutaminolysis pathway and the hypothesized point of inhibition by TIA.

Assay 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale

Before investigating downstream effects, it is crucial to confirm that TIA physically interacts with its intended target, GLS1, inside intact cells. Biochemical assays using purified proteins can be misleading, as they lack the complexity of the cellular milieu. CETSA® is a powerful biophysical technique that overcomes this by measuring target engagement in a physiologically relevant context.[8] The core principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand (a drug molecule).[7] By heating cell lysates treated with TIA across a temperature gradient and quantifying the amount of soluble GLS1 remaining, we can detect a "thermal shift," which is direct evidence of binding.

Experimental Workflow
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol
  • Cell Culture and Treatment:

    • Seed a cancer cell line known to be dependent on glutamine (e.g., A549, HCT116) in sufficient quantity for the experiment (e.g., 2-3 large flasks).

    • Once cells reach 80-90% confluency, treat them with a predetermined concentration of TIA (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C to allow for compound uptake.

  • Cell Harvest and Lysis:

    • Harvest the cells by scraping and wash them twice with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). This method is gentle and avoids detergents that might disrupt protein-ligand interactions.[13]

  • Heat Challenge:

    • Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the aliquots for 3 minutes across a temperature range (e.g., 45°C to 69°C in 3°C increments), followed by cooling at room temperature for 3 minutes.[14]

  • Separation and Analysis:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

    • Analyze the amount of soluble GLS1 in each sample by Western blotting using a validated anti-GLS1 antibody.[15] A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.

Data Presentation: Expected Results
TreatmentTemperature (°C)Soluble GLS1 (Relative Band Intensity)
Vehicle (DMSO)451.00
480.95
510.82
54 (Tm) 0.50
570.21
600.05
TIA (10 µM) 481.00
510.98
540.89
57 (Tm) 0.49
600.25
630.08

A positive result is a rightward shift in the melting curve (Tm) for TIA-treated cells compared to the vehicle control, indicating stabilization of GLS1.

Assay 2: Quantifying Metabolic Impact via LC-MS/MS

Expertise & Rationale

Confirming that TIA binds to GLS1 is the first step. The second, orthogonal validation is to demonstrate that this binding event leads to the expected functional consequence: inhibition of the enzyme's catalytic activity. Since GLS1 converts glutamine to glutamate, its inhibition should cause a buildup of its substrate (glutamine) and a depletion of its product (glutamate) and downstream metabolites like α-ketoglutarate (α-KG).[16] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying these small polar metabolites from cell extracts due to its high sensitivity and specificity.[10]

Experimental Workflow
Figure 3: Workflow for LC-MS/MS-based metabolite analysis.
Detailed Protocol
  • Cell Culture and Treatment:

    • Seed cells (e.g., A549) in 6-well plates and grow to ~80% confluency.

    • Treat cells with increasing concentrations of TIA (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for a defined period (e.g., 6 or 24 hours). Include a known GLS1 inhibitor like CB-839 as a positive control.[5]

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells rapidly with ice-cold saline.

    • Immediately quench metabolism by adding 1 mL of ice-cold 80% methanol to each well. This step is critical to halt enzymatic activity and preserve the metabolic snapshot.

    • Scrape the cells in the methanol solution, transfer to a microcentrifuge tube, and vortex vigorously.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 15 minutes at 4°C.

  • Sample Preparation and Analysis:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Inject the samples onto an LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC or reversed-phase with an ion-pairing agent) to separate glutamine, glutamate, and α-KG.

    • Quantify the metabolites using a targeted approach with multiple reaction monitoring (MRM) and stable isotope-labeled internal standards for absolute quantification.[10]

Data Presentation: Expected Results
TreatmentGlutamine (Relative Abundance)Glutamate (Relative Abundance)α-Ketoglutarate (Relative Abundance)
Vehicle (DMSO)1.00 ± 0.121.00 ± 0.091.00 ± 0.15
TIA (1 µM)1.45 ± 0.200.75 ± 0.080.81 ± 0.11
TIA (10 µM)2.89 ± 0.310.41 ± 0.050.52 ± 0.07
CB-839 (1 µM) 2.95 ± 0.28 0.38 ± 0.06 0.49 ± 0.09

A positive result is a dose-dependent increase in the glutamine/glutamate ratio and a decrease in α-KG levels, consistent with GLS1 inhibition.

Assay 3: Probing Bioenergetic Function with Seahorse XF Analysis

Expertise & Rationale

The final orthogonal validation step is to measure the broader physiological consequence of inhibiting glutaminolysis. By blocking the conversion of glutamine to glutamate, TIA should limit the entry of glutamine-derived carbons into the TCA cycle, thereby impairing mitochondrial respiration (the primary way cells generate ATP). The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[17] The Seahorse XF Mito Fuel Flex Test is specifically designed to determine a cell's dependency on different fuel sources—glucose, glutamine, and fatty acids—by using specific pathway inhibitors.[12] This allows us to directly test if TIA-treated cells have a reduced capacity to respire using glutamine.

Experimental Workflow
Figure 4: Workflow for the Seahorse XF Mito Fuel Flex Test.
Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed glutamine-dependent cells (e.g., A549) into a Seahorse XF96 cell culture microplate at an optimized density.

    • Allow cells to attach and grow overnight.

    • The next day, treat cells with TIA or vehicle for a specified time (e.g., 6 hours).

  • Assay Preparation:

    • Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

    • One hour before the assay, remove the growth medium from the cells, wash with pre-warmed XF Assay Medium (supplemented with glucose, pyruvate, and glutamine), and add fresh XF Assay Medium.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for one hour to allow for temperature and pH equilibration.

    • Load the injector ports of the sensor cartridge with the fuel pathway inhibitors: BPTES (a specific GLS1 inhibitor), UK5099 (mitochondrial pyruvate carrier inhibitor), and Etomoxir (CPT1A inhibitor), according to the Mito Fuel Flex Test kit instructions.[12]

  • Seahorse XF Analysis:

    • Calibrate the instrument and load the cell plate.

    • Run the Mito Fuel Flex Test protocol. The instrument will first measure the basal OCR. It then injects each inhibitor sequentially or in combination to measure the cell's dependency on and capacity to oxidize each fuel source.

    • The key measurement for this experiment is the response to BPTES. The "glutamine dependency" is calculated as the percentage drop in OCR after the injection of BPTES.

Data Presentation: Expected Results
TreatmentBasal OCR (pmol O₂/min)Glutamine Dependency (%)
Vehicle (DMSO)150 ± 1045 ± 5
TIA (10 µM) 110 ± 8 12 ± 3

A positive result is a significant reduction in the calculated glutamine dependency in TIA-treated cells compared to the vehicle control. This indicates that TIA has already inhibited the glutamine oxidation pathway, so the subsequent addition of a specific GLS1 inhibitor (BPTES) has a much smaller effect.

Synthesizing the Evidence: A Cohesive Conclusion

The power of this orthogonal approach lies in its ability to build a robust, multi-layered argument. If 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is indeed a GLS1 inhibitor, we would expect to see:

  • A positive thermal shift in the CETSA® , demonstrating direct binding to GLS1 in cells.

  • A dose-dependent increase in the glutamine-to-glutamate ratio in the LC-MS/MS analysis , confirming functional inhibition of the enzyme's catalytic activity.

  • A significant decrease in glutamine dependency in the Seahorse XF Mito Fuel Flex Test , showing a clear phenotypic consequence on cellular energy metabolism.

If all three assays yield positive results, it provides compelling, mutually reinforcing evidence that TIA's primary mechanism of action is the inhibition of GLS1. This rigorous validation is essential for advancing a compound through the drug discovery pipeline and for building a solid foundation for future preclinical and clinical development.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. NCBI. Retrieved from [Link]

  • Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Shan, M., et al. (2018). Evaluating the Efficacy of GLUT Inhibitors Using a Seahorse Extracellular Flux Analyzer. In Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS analysis of succinate, fumarate, and 2HG. Retrieved from [Link]

  • Springer. (2018). Evaluating the Efficacy of GLUT Inhibitors Using a Seahorse Extracellular Flux Analyzer. Retrieved from [Link]

  • Agilent Technologies. (2020). Agilent Seahorse XF Mito Fuel Flex Test Kit. Retrieved from [Link]

  • Infante, F., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. PMC. Retrieved from [Link]

  • bioRxiv. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Retrieved from [Link]

  • Słabik, K., et al. (2023). Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia. PMC. Retrieved from [Link]

  • Gross, M. I., et al. (2020). Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma. PMC. Retrieved from [Link]

  • Biomarker and Metabolism Research Core. (n.d.). Real Time Metabolism Assays. Retrieved from [Link]

  • Karwi, Q. G., et al. (2020). Inhibition of glutaminase 1-mediated glutaminolysis improves pathological cardiac remodeling. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

  • Toda, K., et al. (2016). Inhibition of Glutaminolysis Inhibits Cell Growth via Down-regulating Mtorc1 Signaling in Lung Squamous Cell Carcinoma. Anticancer Research. Retrieved from [Link]

  • Bai, L., et al. (2019). Inhibition of Glutaminase 1 Attenuates Experimental Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology. Retrieved from [Link]

  • LeBlond, D., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. Retrieved from [Link]

  • Bteich, J., et al. (2023). Inhibition of glutaminase-1 in DLBCL potentiates venetoclax- induced antitumor activity by promoting oxidative stress. Blood Advances. Retrieved from [Link]

  • Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

  • McGill Newsroom. (2018). A near-universal way to measure enzyme inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

  • Wang, H., et al. (2012). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. PMC. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 5-Methyl-1,2-oxazole-3-carboxylic acid. PMC. Retrieved from [Link]

  • Chen, J., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]

  • BellBrook Labs. (n.d.). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (2021). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

Sources

The Balancing Act: A Comparative Guide to the ADME Properties of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "potency is not enough" has never been more resonant. The journey of a promising hit compound to a viable clinical candidate is paved with the challenges of optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule's ability to reach its target in sufficient concentration and for an appropriate duration, while minimizing off-target effects and toxicity, is paramount. This guide provides a comparative analysis of the ADME properties of a series of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3]

The isoxazole and thiazole heterocycles are prevalent motifs in a multitude of clinically approved drugs, valued for their ability to engage in various biological interactions and their synthetic tractability.[1][4] The combination of these two rings in the 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid core presents a unique chemical space with the potential for nuanced modulation of physicochemical and pharmacokinetic properties. However, this potential can only be unlocked through a deep understanding of the structure-ADME relationships within the series.

This guide will delve into the critical in vitro ADME assays that form the cornerstone of early drug discovery, providing not only comparative data for a representative set of derivatives but also the detailed experimental protocols to enable replication and further investigation. We will explore the causal relationships between structural modifications and their impact on metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP450) inhibition, offering insights to guide the rational design of molecules with improved drug-like properties.

Section 1: Metabolic Stability in Human Liver Microsomes

Metabolic stability is a critical parameter that dictates the in vivo half-life of a drug candidate.[5] Rapid metabolism by liver enzymes, primarily the cytochrome P450 superfamily, can lead to low bioavailability and the need for frequent, high doses. The following data, derived from a medicinal chemistry campaign focused on optimizing 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, showcases the profound impact of structural modifications on metabolic clearance.[6][7]

Table 1: Comparative Metabolic Stability of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Derivatives in Human Liver Microsomes (HLM)

Compound IDR GroupHalf-life (t½, min)[6]
Derivative 1-H16.1 ± 0.6
Derivative 24-F-Ph35.0 ± 0.8
Derivative 34-Cl-Ph45.2 ± 1.1
Derivative 44-MeO-Ph25.7 ± 0.9
Derivative 52,4-diF-Ph> 60

Causality and Experimental Insight: The initial hit compound (Derivative 1) exhibited suboptimal metabolic stability. Structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies revealed that the primary sites of metabolism were likely on the phenyl ring. The introduction of electron-withdrawing groups, such as fluorine and chlorine (Derivatives 2, 3, and 5), at the 4-position of the phenyl ring resulted in a significant improvement in metabolic stability. This is a classic strategy in medicinal chemistry to "block" sites of metabolism by replacing a metabolically labile hydrogen atom with a group that is less susceptible to enzymatic oxidation. The 2,4-difluoro substitution (Derivative 5) proved to be the most effective in this series, pushing the half-life beyond the typical 60-minute incubation time of the assay. Conversely, the introduction of an electron-donating methoxy group (Derivative 4) led to a decrease in stability compared to the halogenated analogs, likely due to its own susceptibility to O-demethylation.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of test compounds using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds (10 mM stock in DMSO)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Compound Addition: Add the test compound to the HLM mixture to achieve a final concentration of 1 µM.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding it to a 96-well plate containing ice-cold acetonitrile with the internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Self-Validation and Trustworthiness: The inclusion of positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) is crucial for validating the enzymatic activity of the HLM and the overall assay performance. The use of an internal standard in the quenching solution corrects for variations in sample processing and instrument response.

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_hlm Prepare HLM (0.5 mg/mL) mix Combine HLM and Test Compound prep_hlm->mix prep_compound Prepare Test Compound (1 µM final) prep_compound->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH at 37°C prep_nadph->initiate mix->initiate sample Withdraw Aliquots at Time Points (0-60 min) initiate->sample Incubate quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate Half-life (t½) lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.

Section 2: Intestinal Permeability (Caco-2 Assay)

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[8][9] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Table 2: Comparative Caco-2 Permeability of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Derivatives

Compound IDR GroupApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Permeability Class
Derivative 1-H1.51.2Moderate
Derivative 24-F-Ph3.21.1Moderate
Derivative 34-Cl-Ph4.51.0Moderate
Derivative 44-MeO-Ph2.81.3Moderate
Derivative 52,4-diF-Ph5.10.9Moderate
Atenolol (Low Permeability Control)-0.5N/ALow
Propranolol (High Permeability Control)-25.0N/AHigh

Causality and Experimental Insight: The parent compound (Derivative 1) displays moderate permeability. Increasing the lipophilicity of the R group by introducing halogen substituents (Derivatives 2, 3, and 5) generally leads to an increase in the apparent permeability in the absorptive (apical to basolateral, A→B) direction. This is consistent with the principle that increased lipophilicity often enhances passive transcellular diffusion across the cell membrane. The efflux ratio for all tested derivatives is close to 1, suggesting that these compounds are not significant substrates of efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells. An efflux ratio greater than 2 would indicate active efflux.[8]

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol describes a bidirectional permeability assay using Caco-2 cells cultured on permeable supports.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Permeable supports (e.g., Transwell® inserts)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES and glucose)

  • Test compounds and control compounds (Atenolol, Propranolol)

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the permeable supports and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay; low permeability of Lucifer yellow confirms monolayer integrity.

  • Permeability Assay (A→B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Assay (B→A):

    • Perform the assay in the reverse direction by adding the test compound to the basolateral (donor) compartment and sampling from the apical (receiver) compartment.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Self-Validation and Trustworthiness: The use of well-characterized control compounds for low (Atenolol) and high (Propranolol) permeability is essential for classifying the permeability of the test compounds. The TEER measurement and Lucifer yellow assay are critical quality control steps to ensure the integrity of the Caco-2 monolayer, without which the permeability data would be unreliable.

Section 3: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.

Table 3: Comparative Plasma Protein Binding of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid Derivatives

Compound IDR Group% Plasma Protein Binding (Human)
Derivative 1-H85.2
Derivative 24-F-Ph92.5
Derivative 34-Cl-Ph95.8
Derivative 44-MeO-Ph90.1
Derivative 52,4-diF-Ph96.7
Warfarin (High Binding Control)->99
Metoprolol (Low Binding Control)-<15

Causality and Experimental Insight: The parent compound (Derivative 1) exhibits moderate to high plasma protein binding. A clear trend is observed where increased lipophilicity, conferred by the phenyl and substituted phenyl groups, leads to higher plasma protein binding. The highly lipophilic derivatives with chloro and difluoro substitutions (Derivatives 3 and 5) show very high binding (>95%). This is a common phenomenon as plasma proteins have hydrophobic pockets that bind lipophilic molecules. While high protein binding can limit the free drug concentration, it can also serve as a reservoir, prolonging the drug's duration of action. This parameter needs to be carefully balanced with the compound's potency.

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the unbound fraction of a drug in plasma.

Materials:

  • RED device inserts and base plate

  • Human plasma

  • Test compounds and control compounds (Warfarin, Metoprolol)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis membrane (8 kDa molecular weight cutoff)

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Spike human plasma with the test compound to the desired concentration (e.g., 1 µM).

  • RED Device Assembly: Assemble the RED device with the dialysis membrane separating the sample and buffer chambers.

  • Loading: Add the spiked plasma to the sample chamber and an equal volume of PBS to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To minimize matrix effects during analysis, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to create matched matrices. Analyze the concentrations in both chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Self-Validation and Trustworthiness: The inclusion of high and low binding control compounds is critical for verifying the performance of the RED assay. Ensuring that equilibrium has been reached is also vital; this can be confirmed in initial experiments by sampling at multiple time points until the concentration in the buffer chamber plateaus.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike Human Plasma with Test Compound load_red Load RED Device: {Plasma Chamber | Buffer Chamber} spike_plasma->load_red prep_buffer Prepare PBS (pH 7.4) prep_buffer->load_red incubate Incubate at 37°C (4-6 hours) load_red->incubate Seal sample Sample from both Chambers incubate->sample Equilibrium Reached matrix_match Matrix Match Samples sample->matrix_match lcms Analyze by LC-MS/MS matrix_match->lcms calculate Calculate % Bound lcms->calculate

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid
Reactant of Route 2
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.